FR900098
Description
Properties
IUPAC Name |
3-[acetyl(hydroxy)amino]propylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P/c1-5(7)6(8)3-2-4-12(9,10)11/h8H,2-4H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMNDDZSIHLLLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216710 | |
| Record name | 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66508-32-5 | |
| Record name | FR 900098 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66508-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FR-900098 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0711Y106HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Molecular Siege: FR900098's Mechanism of Action Against DXP Reductoisomerase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FR900098, a potent phosphonate antibiotic, has garnered significant attention as a promising therapeutic agent, particularly in the context of antimalarial and antibacterial drug development. Its efficacy lies in its targeted inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXP reductoisomerase or DXR), a critical enzyme in the non-mevalonate or methylerythritol phosphate (MEP) pathway. This pathway is essential for the biosynthesis of isoprenoids in many pathogens, including Plasmodium falciparum and Mycobacterium tuberculosis, but is absent in humans, making DXR an ideal drug target.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound on DXP reductoisomerase, consolidating quantitative data, detailing experimental protocols, and visualizing key molecular interactions and pathways.
Introduction: The MEP Pathway and the Role of DXP Reductoisomerase
Isoprenoids are a vast and diverse class of organic molecules essential for various cellular functions, including cell wall biosynthesis, electron transport, and protein modification. While humans synthesize isoprenoid precursors via the mevalonate pathway, many bacteria, parasites, and plants utilize the MEP pathway.[1][2][4][6][7] DXP reductoisomerase (DXR) catalyzes the second committed step in this pathway: the NADPH-dependent reduction and isomerization of 1-deoxy-D-xylulose-5-phosphate (DXP) to 2-C-methyl-D-erythritol-4-phosphate (MEP).[2][5][6][8][9] The essentiality of this pathway in pathogens and its absence in their human hosts underscore the therapeutic potential of DXR inhibitors like this compound.[1][2][3][4][6][7]
The following diagram illustrates the central role of DXP reductoisomerase in the MEP pathway.
Caption: The MEP pathway, highlighting the inhibition of DXP reductoisomerase (DXR) by this compound.
Mechanism of Inhibition: A Slow, Tight-Binding Inhibitor
This compound acts as a potent inhibitor of DXP reductoisomerase.[1][9] Structural and kinetic studies have revealed that it is a slow, tight-binding inhibitor.[9] This mode of inhibition is characterized by an initial weak binding followed by a slow isomerization to a tightly bound complex.
The retrohydroxamate moiety of this compound is crucial for its inhibitory activity. It is thought to chelate a divalent metal cation (such as Mg²⁺ or Mn²⁺) in the enzyme's active site, which is essential for catalysis.[10] This coordination, along with interactions with the DXP and NADPH binding sites, locks the enzyme in an inactive conformation.[4][7][10]
Crystal structures of DXR in complex with this compound and the cofactor NADPH have provided detailed insights into the binding mode.[1][4][7] These studies show that this compound occupies the DXP binding site and its acetyl group extends towards the NADPH binding pocket.[2][6] The additional methyl group of this compound, compared to its analog fosmidomycin, forms a van der Waals contact with a tryptophan residue, which may account for its increased potency.[1]
The following diagram illustrates the proposed mechanism of this compound inhibition.
Caption: Proposed slow, tight-binding inhibition mechanism of DXP reductoisomerase by this compound.
Quantitative Analysis of Inhibition
The inhibitory potency of this compound against DXP reductoisomerase has been quantified across various pathogenic organisms. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key parameters used to evaluate its efficacy.
| Organism | Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |
| Plasmodium falciparum | PfDXR | 18 | 3.7 ± 0.9 | [1][9] |
| Acinetobacter baumannii | AbIspC | 19.5 - 45.5 | Not Reported | [11] |
| Klebsiella pneumoniae | KpIspC | ~45.5 | Not Reported | [11] |
| Mycobacterium tuberculosis | MtbDxr | 1,450 (1.45 µM) | Not Reported | [10] |
| Yersinia pestis | YpDxr | 330 (0.33 µM) | Not Reported | [10] |
Table 1: Inhibitory Potency of this compound against DXP Reductoisomerase from Various Pathogens.
Experimental Protocols
The determination of the inhibitory mechanism and potency of this compound relies on robust experimental methodologies. Below are outlines of key experimental protocols.
DXP Reductoisomerase Inhibition Assay
This assay is fundamental to determining the IC₅₀ and Kᵢ values of inhibitors.
Objective: To measure the enzymatic activity of DXP reductoisomerase in the presence of varying concentrations of this compound.
Principle: The activity of DXP reductoisomerase is monitored by the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing a divalent cation (e.g., 1 mM MnCl₂), a specific concentration of NADPH (e.g., 0.3 mM), and the purified DXR enzyme (e.g., 50 nM).[12]
-
Inhibitor Addition: Varying concentrations of this compound (or other inhibitors) are added to the reaction mixture. A control with no inhibitor is also prepared.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, 1-deoxy-D-xylulose-5-phosphate (DXP), at various concentrations (e.g., 0-250 µM).[12]
-
Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plots. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Kᵢ values are determined through analysis of enzyme kinetics data (e.g., Michaelis-Menten plots in the presence of the inhibitor).
The following workflow diagram illustrates the DXP reductoisomerase inhibition assay.
Caption: A generalized workflow for the DXP reductoisomerase inhibition assay.
X-ray Crystallography
Structural studies are crucial for understanding the molecular interactions between this compound and DXP reductoisomerase.
Objective: To determine the three-dimensional structure of the DXR-FR900098 complex.
General Protocol:
-
Protein Expression and Purification: DXP reductoisomerase is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified DXR is co-crystallized with this compound, a divalent cation, and a stable analog of NADPH. This is typically achieved through vapor diffusion methods, screening a wide range of crystallization conditions.
-
Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.[4][7]
Conclusion and Future Directions
This compound is a highly effective inhibitor of DXP reductoisomerase, a key enzyme in the essential MEP pathway of many pathogens. Its mechanism as a slow, tight-binding inhibitor, elucidated through kinetic and structural studies, provides a solid foundation for its further development as an antimicrobial agent. The quantitative data on its potency against various organisms highlight its potential as a broad-spectrum drug.
Future research should focus on optimizing the pharmacological properties of this compound to enhance its efficacy and overcome potential resistance mechanisms. Structure-guided drug design, leveraging the detailed understanding of its binding mode, can lead to the development of novel analogs with improved activity and selectivity.[2][6][8][9] Furthermore, exploring combination therapies with other antimicrobial agents could be a promising strategy to combat drug-resistant infections.
References
- 1. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Structural studies on Mycobacterium tuberculosis DXR in complex with the antibiotic FR-900098 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism and inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl this compound analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Structure-guided design and biosynthesis of a novel FR-900098 analogue as a potent Plasmodium falciparum 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships of the MEPicides: N-acyl and O-linked Analogs of this compound as Inhibitors of Dxr from Mycobacterium tuberculosis and Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and Inhibition of 1-Deoxy-d-Xylulose 5-Phosphate Reductoisomerase: A Promising Drug Target in Acinetobacter baumannii and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Cornerstone of an Immunosuppressant: A Technical Guide to Streptomyces rubellomurinus as the Source of FR900098
For Immediate Release
A Deep Dive into the Microbial Origin of a Potent Immunosuppressive Agent
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on Streptomyces rubellomurinus, the actinobacterium responsible for producing the promising immunosuppressant, FR900098. This document outlines the biosynthetic pathway of this compound, provides detailed experimental protocols for the cultivation of S. rubellomurinus and the extraction of the target compound, and presents quantitative data on its production.
Introduction
Streptomyces rubellomurinus, a Gram-positive, filamentous bacterium, was first identified as the natural producer of the phosphonic acid antibiotic this compound.[1] This compound has garnered significant interest due to its potent immunosuppressive and antimalarial activities.[2][3] this compound exerts its biological effects by inhibiting the non-mevalonate pathway of isoprenoid biosynthesis, a critical metabolic route in many pathogens but absent in humans, making it an attractive target for drug development.[2][3] This guide provides a comprehensive overview of the microbial production of this compound, from the genetics of its biosynthesis to practical methodologies for its isolation.
Quantitative Production of this compound
While specific fermentation yield data for this compound from its native producer, Streptomyces rubellomurinus, remains proprietary, significant insights into its production potential have been gained through heterologous expression studies. The biosynthetic gene cluster for this compound has been successfully expressed in Escherichia coli, providing a valuable platform for production and pathway engineering.
| Production Host | Titer (mg/L) | Notes |
| Escherichia coli (initial strain) | 6.3 | Heterologous expression of the this compound biosynthetic gene cluster.[1] |
| Escherichia coli (engineered strain) | 96 | 16-fold improvement achieved through combinatorial pathway engineering and culture optimization.[4] |
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces rubellomurinus is orchestrated by a dedicated gene cluster encoding a series of enzymes (FrbA-FrbJ). The pathway commences with a key phosphonate-forming reaction and proceeds through a series of modifications to yield the final product.
Biosynthetic Pathway Diagram
The following diagram illustrates the proposed biosynthetic pathway of this compound, detailing the enzymatic conversions from the precursor, phosphoenolpyruvate, to the final active compound.
Caption: Proposed biosynthetic pathway of this compound in S. rubellomurinus.
Key Biosynthetic Enzymes
The following table summarizes the key enzymes involved in the this compound biosynthetic pathway and their putative functions.
| Gene | Enzyme | Putative Function | EC Number |
| frbA | Phosphoenolpyruvate mutase | Catalyzes the conversion of phosphoenolpyruvate to phosphonopyruvate. | 5.4.2.9 |
| frbC | 2-Phosphonomethylmalate synthase | Condenses phosphonopyruvate and acetyl-CoA to form 2-phosphonomethylmalate. | 2.3.3.19 |
| frbD | 3-Phosphonomethylmalate dehydratase | Isomerizes 2-phosphonomethylmalate to 3-phosphonomethylmalate. | - |
| frbB | 2-Oxo-4-phosphonobutanoate dehydrogenase | Oxidative decarboxylation to form 2-oxo-4-phosphonobutanoate. | - |
| frbE | Aminotransferase | Catalyzes the amination of 2-oxo-4-phosphonobutanoate. | - |
| frbH | Bifunctional cytidylyltransferase/decarboxylase | Decarboxylates 2-amino-4-phosphonobutanoate and attaches a CMP moiety. | - |
| frbF | N-acetyltransferase | Acetylates the amino group of the CMP-phosphonate intermediate. | - |
| frbG | N-acetyl-3-aminopropylphosphonate-CMP N-hydroxylase | Hydroxylates the acetylated nitrogen. | - |
| frbJ | FR-900098 hydroxylase | Potentially involved in further modification of this compound. | - |
Experimental Protocols
Cultivation of Streptomyces rubellomurinus for this compound Production
This protocol is a general guideline for the cultivation of S. rubellomurinus to promote the production of this compound. Optimization of media components and culture conditions may be required to enhance yields.
4.1.1. Media and Reagents
-
Seed Medium (per liter):
-
Soluble Starch: 20 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
CaCO₃: 1 g
-
Adjust pH to 7.0-7.2 before autoclaving.
-
-
Production Medium (per liter):
-
Glycerol: 30 g
-
Soybean Meal: 20 g
-
NaCl: 5 g
-
K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
FeSO₄·7H₂O: 0.01 g
-
Adjust pH to 7.0 before autoclaving.
-
4.1.2. Protocol
-
Inoculum Preparation: Inoculate a loopful of S. rubellomurinus spores or mycelial fragments from a mature agar plate into a 250 mL flask containing 50 mL of seed medium.
-
Seed Culture Incubation: Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.
-
Production Culture Inoculation: Transfer 5% (v/v) of the seed culture to a 1 L flask containing 200 mL of production medium.
-
Production Fermentation: Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200-250 rpm. Monitor the production of this compound periodically using a suitable analytical method such as HPLC.
Caption: Workflow for the cultivation of S. rubellomurinus for this compound production.
Extraction and Purification of this compound
This protocol outlines a general procedure for the extraction and initial purification of this compound from the fermentation broth of S. rubellomurinus. Further purification steps may be necessary to achieve high purity.
4.2.1. Materials and Reagents
-
Fermentation broth of S. rubellomurinus
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anion exchange chromatography resin (e.g., Dowex 1x8)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water)
4.2.2. Protocol
-
Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Acidification and Extraction: Adjust the pH of the supernatant to 2.0-3.0 with HCl. Extract the acidified supernatant three times with an equal volume of ethyl acetate.
-
Back Extraction: Combine the organic extracts and back-extract three times with a small volume of deionized water adjusted to pH 7.0-8.0 with NaOH.
-
Anion Exchange Chromatography: Apply the aqueous extract to a column packed with a suitable anion exchange resin. Wash the column with deionized water and elute this compound with a salt gradient (e.g., 0-1 M NaCl).
-
Silica Gel Chromatography: Pool the fractions containing this compound, desalt, and concentrate. Apply the concentrated sample to a silica gel column and elute with a solvent system such as a chloroform-methanol-water mixture.
-
Purity Analysis: Analyze the purity of the final product using techniques like HPLC and NMR.
Caption: General workflow for the extraction and purification of this compound.
Conclusion
Streptomyces rubellomurinus remains a cornerstone in the study and production of the potent immunosuppressant this compound. The elucidation of its biosynthetic pathway has opened avenues for metabolic engineering to enhance production titers, as demonstrated by the successful heterologous expression in E. coli. The protocols provided in this guide offer a foundation for researchers to cultivate S. rubellomurinus and isolate this compound, facilitating further investigation into its therapeutic potential. Continued research into the optimization of fermentation and purification processes, as well as a deeper understanding of the regulatory mechanisms governing its biosynthesis, will be crucial in harnessing the full potential of this microbial powerhouse and its valuable secondary metabolite.
References
- 1. uniprot.org [uniprot.org]
- 2. ENZYME - 2.3.3.18 2-phosphinomethylmalate synthase [enzyme.expasy.org]
- 3. Cloning, expression, and biochemical characterization of Streptomyces rubellomurinus genes required for biosynthesis of antimalarial compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhea - reaction knowledgebase [rhea-db.org]
A Technical Guide to the Chemical Synthesis of FR900098 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR900098 is a potent natural product inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. This pathway is essential for the survival of many pathogenic bacteria and parasites, including the malaria parasite Plasmodium falciparum, but is absent in humans, making DXR an attractive target for the development of novel anti-infective agents.[1][2] this compound, an N-acetyl derivative of fosmidomycin, exhibits enhanced activity compared to its parent compound.[2] This guide provides an in-depth overview of the prominent chemical synthesis routes for this compound and its structurally diverse analogs, complete with detailed experimental protocols, comparative data, and pathway visualizations to aid researchers in this field.
Core Synthetic Strategies
Several synthetic strategies have been developed for the total synthesis of this compound and its analogs. The most notable approaches include a convergent route based on the Michaelis-Becker reaction and N-alkylation, a strategy centered around a key nitroso-ene reaction, and various methods for the derivatization of the core structure to produce a wide range of analogs with improved pharmacological properties.
Route 1: Convergent Synthesis via Michaelis-Becker Reaction and N-Alkylation
This widely adopted and optimized route offers a scalable and efficient synthesis of this compound.[3] The key steps involve the synthesis of a protected hydroxylamine intermediate, followed by a Michaelis-Becker reaction to introduce the phosphonate moiety, and subsequent deprotection and acylation.
Signaling Pathway: Michaelis-Becker/N-Alkylation Route
Caption: Convergent synthesis of this compound via the Michaelis-Becker reaction.
Experimental Protocols
Step 1: Synthesis of O-Benzyl-N-Boc-N-(3-bromopropyl)hydroxylamine (4) [3]
-
Protection of O-Benzylhydroxylamine: To a solution of O-benzylhydroxylamine in a suitable solvent, di-tert-butyl dicarbonate (Boc₂O) is added to yield N-Boc-O-benzylhydroxylamine.
-
Alkylation: The protected hydroxylamine is then alkylated with 1,3-dibromopropane in the presence of a base (e.g., sodium hydride) in an appropriate solvent like THF to afford the key intermediate 4 . The reaction is typically carried out at room temperature and monitored by TLC for completion. Purification is achieved by column chromatography.
Step 2: Michaelis-Becker Reaction to form Dibenzyl (3-(N-Boc-N-benzyloxyamino)propyl)phosphonate (5) [3]
-
To a solution of dibenzyl phosphite in a suitable solvent (e.g., DMF), a base such as cesium carbonate is added, followed by the addition of 4 and a catalytic amount of tetrabutylammonium iodide (TBAI). The reaction mixture is stirred at room temperature until completion. The product 5 is isolated after aqueous workup and purified by column chromatography.
Step 3: Deprotection and N-Acetylation to yield Dibenzyl (3-(N-acetyl-N-benzyloxyamino)propyl)phosphonate (8) [3]
-
Boc Deprotection: The Boc protecting group of 5 is removed by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature to give the amine intermediate 6 .
-
N-Acetylation: The resulting amine 6 is then acetylated using acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) in DCM to yield the N-acetylated product 8 .
Step 4: Final Deprotection to this compound (2) [3]
-
The benzyl protecting groups on both the phosphonate and hydroxylamine moieties of 8 are simultaneously removed by catalytic hydrogenolysis. This is typically achieved using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere in a solvent such as ethanol or methanol. The final product, this compound (2 ), is obtained after filtration of the catalyst and removal of the solvent.
Quantitative Data
| Step | Product | Starting Material(s) | Key Reagents | Yield (%) | Reference |
| 1 | O-Benzyl-N-Boc-N-(3-bromopropyl)hydroxylamine (4) | O-Benzylhydroxylamine, 1,3-Dibromopropane | Boc₂O, Base | High | [3] |
| 2 | Dibenzyl (3-(N-Boc-N-benzyloxyamino)propyl)phosphonate (5) | Compound 4 , Dibenzyl phosphite | Cs₂CO₃, TBAI | 82 | [3] |
| 3a | Dibenzyl (3-(N-benzyloxyamino)propyl)phosphonate (6) | Compound 5 | TFA | High | [3] |
| 3b | Dibenzyl (3-(N-acetyl-N-benzyloxyamino)propyl)phosphonate (8) | Compound 6 | Acetic Anhydride | High | [3] |
| 4 | This compound (2) | Compound 8 | H₂, Pd/C | 98 | [3] |
| Overall | This compound (2) | O-Benzylhydroxylamine | - | ~66 | [3][4] |
Route 2: Synthesis via Nitroso-Ene Reaction
An alternative and efficient approach to the core structure of this compound involves a key nitroso-ene reaction. This strategy offers a different disconnection and can be advantageous for the synthesis of certain analogs.[5]
Signaling Pathway: Nitroso-Ene Reaction Route
Caption: Synthesis of this compound utilizing a key nitroso-ene reaction.
Experimental Protocols
Step 1: Nitroso-Ene Reaction [5]
-
Diethyl allylphosphonate is reacted with nitrosocarbonyl methane, which can be generated in situ, to form the corresponding ene adduct. The reaction is typically carried out in an inert solvent at low temperatures.
Step 2: Hydrogenation and Deprotection [5]
-
The resulting ene adduct is then subjected to hydrogenation to reduce the double bond.
-
Finally, dealkylation of the phosphonate esters, for instance by using bromotrimethylsilane followed by hydrolysis, affords this compound. A variation of this route using dibenzyl allylphosphonate allows for a one-step hydrogenation and dealkylation.[5]
Synthesis of this compound Analogs
The core structure of this compound has been extensively modified to explore structure-activity relationships (SAR) and to develop compounds with improved properties, such as enhanced cell permeability and broader spectrum of activity. Key modifications include N-acyl, O-linked, and α-substitutions.[1][6]
N-Acyl Analogs
The N-acetyl group of this compound can be replaced with various other acyl groups to probe the binding pocket of the DXR enzyme.
Experimental Workflow: Synthesis of N-Acyl Analogs
Caption: General workflow for the synthesis of N-acyl analogs of this compound.
Protocol: The common intermediate, diethyl (3-(N-benzyloxyamino)propyl)phosphonate, is acylated with a variety of acid chlorides or activated carboxylic acids. Subsequent deprotection of the phosphonate esters and the benzyl group yields the desired N-acyl analogs.[6]
O-Linked Analogs
Modifications at the hydroxyl group of the hydroxamate moiety have also been explored to investigate the importance of this group for DXR inhibition.
Protocol: The synthesis of O-linked analogs typically involves the alkylation or arylation of a protected N-hydroxy intermediate before the introduction of the phosphonate group or at a later stage of the synthesis.[6]
α-Substituted Analogs
Introduction of substituents at the α-position relative to the phosphonate group has been shown to enhance inhibitory potency.[1]
Protocol: The synthesis of α-substituted analogs often starts from a correspondingly substituted α,β-unsaturated aldehyde, which is then elaborated through a series of reactions, including the introduction of the phosphonate and the N-acetyl-N-hydroxyamino moieties.
Conclusion
The chemical synthesis of this compound and its analogs has been a subject of intensive research, leading to the development of several efficient and versatile synthetic routes. The Michaelis-Becker/N-alkylation approach stands out as a robust and scalable method for the preparation of the parent compound. The exploration of various analogs through modifications at the N-acyl, O-linked, and α-positions has provided valuable insights into the structure-activity relationships of DXR inhibitors and has led to the discovery of compounds with improved pharmacological profiles. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel anti-infective agents targeting the non-mevalonate pathway.
References
- 1. Deciphering the Late Biosynthetic Steps of Antimalarial Compound FR-900098 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the Potent Antimalarial Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
FR900098 as an Inhibitor of the Non-Mevalonate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of FR900098, a potent natural product inhibitor of the non-mevalonate (MEP) pathway of isoprenoid biosynthesis. Isoprenoids are a vast and diverse class of molecules essential for the survival of many pathogenic bacteria, parasites, and plants, but are synthesized via a distinct pathway in humans (the mevalonate pathway). This difference makes the MEP pathway an attractive target for the development of novel antimicrobial agents. This guide details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, provides detailed experimental protocols for its study, and visualizes key pathways and workflows.
Introduction
This compound, a natural phosphonic acid derivative isolated from Streptomyces rubellomurinus, has emerged as a promising antimicrobial agent due to its specific inhibition of the non-mevalonate (MEP) pathway.[1] This pathway is essential for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids, in most bacteria, apicomplexan parasites (such as the malaria parasite Plasmodium falciparum), and plants.[1][2] In contrast, humans utilize the mevalonate (MVA) pathway for isoprenoid biosynthesis, rendering the MEP pathway an ideal target for selective drug development.[1]
This compound is a close structural analog of fosmidomycin, another well-characterized MEP pathway inhibitor. However, this compound often exhibits superior potency.[1][3] This guide will delve into the core aspects of this compound as a research tool and potential therapeutic lead.
The Non-Mevalonate (MEP) Pathway
The MEP pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, begins with the condensation of pyruvate and glyceraldehyde 3-phosphate and involves a series of enzymatic steps to produce IPP and DMAPP.
References
Unraveling the Molecular Target of FR900098: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR900098 is a potent natural product that has garnered significant interest in the field of drug discovery due to its selective activity against a variety of pathogens, including bacteria and parasites responsible for diseases like malaria. This technical guide provides an in-depth exploration of the molecular target of this compound, its mechanism of action, and the associated signaling pathway. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising antimicrobial agent.
This compound's efficacy stems from its specific inhibition of a key enzyme in the methylerythritol phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in most bacteria, plants, and apicomplexan parasites such as Plasmodium falciparum.[1][2] Crucially, this pathway is absent in humans, who utilize the mevalonate (MVA) pathway for isoprenoid synthesis, making the enzymes of the MEP pathway attractive targets for the development of selective antimicrobial therapies.[2]
The Molecular Target: 1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR)
The primary molecular target of this compound has been unequivocally identified as 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC.[1][3] DXR catalyzes the second committed step in the MEP pathway: the NADPH-dependent reduction and isomerization of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).[2][4] Inhibition of DXR effectively blocks the production of essential isoprenoid precursors, leading to cell death in susceptible organisms.
Mechanism of Inhibition
Kinetic studies have revealed that this compound acts as a potent inhibitor of DXR. Structural and mechanistic analyses have shown that this compound is a competitive inhibitor with respect to the substrate DXP and an uncompetitive inhibitor with respect to the cofactor NADPH. This indicates that this compound binds to the DXP-binding site of the enzyme-NADPH complex. The hydroxamate moiety of this compound is crucial for its inhibitory activity, as it chelates the divalent metal ion (e.g., Mn²⁺ or Mg²⁺) present in the active site of DXR, which is essential for catalysis.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against DXR has been quantified for various organisms, demonstrating its broad-spectrum potential. The following tables summarize the key quantitative data.
| Organism | Assay Type | Value (nM) | Reference(s) |
| Plasmodium falciparum | IC₅₀ (Enzymatic) | 18 | [5] |
| Plasmodium falciparum | IC₅₀ (In vitro) | 118 (93.3–149) | [5] |
| Plasmodium falciparum | Kᵢ | 3.7 ± 0.9 | |
| Francisella tularensis LVS | IC₅₀ (Enzymatic) | 230 | [1] |
| Escherichia coli | IC₅₀ (Enzymatic) | 62 | [1] |
| Yersinia pestis | IC₅₀ (Enzymatic) | 230 | [6] |
Table 1: Inhibitory Activity of this compound against DXR and Whole Organisms. IC₅₀ represents the half-maximal inhibitory concentration, and Kᵢ represents the inhibition constant. Values in parentheses for P. falciparum (In vitro) represent the 95% confidence interval.
| Organism | Assay Type | Value (µM) | Reference(s) |
| Francisella novicida | MIC | 254 | [7] |
| Francisella novicida | EC₅₀ | 23.2 ± 1.2 | [1] |
Table 2: Antimicrobial Activity of this compound. MIC represents the minimum inhibitory concentration, and EC₅₀ represents the half-maximal effective concentration.
Signaling Pathway: The Methylerythritol Phosphate (MEP) Pathway
This compound exerts its effect by disrupting the MEP pathway, a critical route for the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
Experimental Protocols
DXR Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the activity of DXR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
Materials:
-
Purified recombinant DXR enzyme
-
1-deoxy-D-xylulose 5-phosphate (DXP) substrate
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing MgCl₂)
-
This compound or other test inhibitors
-
UV-visible spectrophotometer and microplate reader
Procedure:
-
Prepare a reaction mixture in a microplate well containing the assay buffer, a fixed concentration of DXR enzyme, and NADPH.
-
Add varying concentrations of this compound (or other inhibitors) to the wells. Include a control with no inhibitor.
-
Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate DXP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.
Materials:
-
Bacterial or parasitic culture
-
Appropriate liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria)
-
This compound
-
Sterile 96-well microplates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism in the growth medium.
-
Add the microbial inoculum to each well containing the diluted this compound. Include a positive control well with inoculum but no drug, and a negative control well with medium only.
-
Incubate the microplate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity (indicating microbial growth). The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Experimental and Logical Workflows
Workflow for DXR Inhibitor Screening
The process of identifying and characterizing DXR inhibitors like this compound typically follows a structured workflow.
Conclusion
This compound is a specific and potent inhibitor of DXR, a key enzyme in the essential MEP pathway of many pathogenic organisms. Its well-defined molecular target and mechanism of action, coupled with its efficacy against clinically relevant pathogens, make it a valuable lead compound in the development of novel anti-infective agents. The data and protocols presented in this guide offer a solid foundation for further research and development efforts aimed at harnessing the therapeutic potential of this compound and its analogs. The clear distinction of the MEP pathway as the target underscores the potential for high selectivity and a favorable safety profile in human applications.
References
- 1. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to the antimicrobial agent fosmidomycin and an this compound prodrug through mutations in the deoxyxylulose phosphate reductoisomerase gene (dxr) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Novel Antibiotic: The Early Discovery and Isolation of FR900098
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
FR900098 is a phosphonic acid antibiotic that has garnered significant interest for its potent and targeted antimicrobial activity. First isolated in the late 1970s, its unique mechanism of action, which involves the inhibition of the non-mevalonate pathway of isoprenoid biosynthesis, sets it apart from many conventional antibiotics. This pathway is crucial for the survival of many pathogenic bacteria and parasites, including the malaria parasite Plasmodium falciparum, but is absent in humans, making it an attractive target for antimicrobial drug development. This technical guide provides a comprehensive overview of the early discovery, isolation, and characterization of this compound, with a focus on the original experimental protocols and quantitative data.
Discovery and Producing Organism
This compound was first discovered by researchers at Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) as part of a screening program for new phosphonic acid antibiotics. The producing organism was a strain of Streptomyces isolated from a soil sample.[1][2] Taxonomic studies of this strain led to its classification as a new species, named Streptomyces rubellomurinus.[3]
Fermentation and Production
The production of this compound was achieved through submerged fermentation of Streptomyces rubellomurinus. While the exact composition of the fermentation medium used in the initial studies is not fully detailed in readily available literature, typical fermentation processes for Streptomyces involve the use of complex media to support robust growth and secondary metabolite production.[4][5]
Experimental Protocols:
General Fermentation Protocol for Streptomyces:
A typical production process would involve the following stages:
-
Spore Suspension Preparation: A mature culture of Streptomyces rubellomurinus grown on a suitable agar medium (e.g., ISP4) is used to prepare a spore suspension in sterile water.[6]
-
Seed Culture: The spore suspension is inoculated into a seed medium, which is a nutrient-rich broth designed for rapid biomass accumulation. The seed culture is incubated on a rotary shaker at a controlled temperature (typically 28-30°C) for 2-3 days.[6]
-
Production Culture: The seed culture is then transferred to a larger production fermentor containing the main fermentation medium. The production medium is formulated to promote the synthesis of the desired secondary metabolite, this compound. Fermentation is carried out for several days (typically 4-9 days) under controlled conditions of temperature, pH, and aeration.[4][6]
Isolation and Purification
The isolation of this compound from the fermentation broth was a multi-step process involving various chromatographic techniques to separate the compound from other metabolites and impurities. The process took advantage of the physicochemical properties of this compound, such as its ionic nature and hydrophobicity.
Experimental Protocols:
Isolation and Purification Workflow:
-
Broth Filtration: The fermentation broth is filtered to remove the Streptomyces rubellomurinus mycelium.
-
Adsorption Chromatography: The clarified broth is passed through a column packed with a non-polar adsorbent resin, such as Diaion® HP-20. This step serves to capture this compound and other organic molecules from the aqueous broth.[7]
-
Elution: The column is washed with water to remove salts and other polar impurities. This compound is then eluted from the resin using a solvent such as aqueous methanol.
-
Ion-Exchange Chromatography: The eluate containing this compound is further purified using ion-exchange chromatography. Given that this compound is a phosphonic acid, an anion exchange resin like QAE-Sephadex would be effective for its purification. The compound binds to the positively charged resin and is subsequently eluted by increasing the salt concentration or changing the pH of the buffer.
-
Further Chromatographic Steps: Additional purification steps, potentially including silica gel chromatography or reversed-phase chromatography, may be employed to achieve a high degree of purity.
-
Crystallization: The purified this compound is crystallized, often as a monosodium salt, to yield a stable, solid product.[2]
Physicochemical Properties
The early characterization of this compound established its fundamental physicochemical properties, which are essential for its formulation and further development.
Table 1: Physicochemical Properties of this compound Monosodium Salt
| Property | Value |
| Appearance | White to light brown powder |
| Molecular Formula | C₅H₁₁NNaO₅P |
| Molecular Weight | 219.11 g/mol |
| CAS Number | 73226-73-0 |
| Solubility | Soluble in water (≥20 mg/mL) |
| Storage Temperature | -20°C |
[Data sourced from commercial suppliers and may reflect current knowledge rather than exclusively the initial 1980s findings.][1][8]
Mechanism of Action and Signaling Pathway
This compound exerts its antimicrobial effect by targeting the non-mevalonate pathway (also known as the MEP pathway) for isoprenoid biosynthesis.[2][6] Specifically, it is a potent inhibitor of the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), which catalyzes the second committed step in this pathway.[9] Isoprenoids are essential for various cellular functions, including the formation of cell membranes and electron transport chains. The inhibition of DXR leads to the depletion of essential isoprenoids, ultimately resulting in bacterial cell death. A key advantage of targeting this pathway is that it is absent in humans, who utilize the mevalonate pathway for isoprenoid synthesis, thus providing a basis for the selective toxicity of this compound.
Biological Activity
Initial studies on this compound revealed its potent activity against a range of Gram-negative bacteria.[2] Its antibacterial action was observed to interfere with bacterial cell wall synthesis, leading to the formation of spheroplasts in susceptible cells.[2] Subsequent research has expanded our understanding of its antimicrobial spectrum and potency.
Table 2: In Vitro Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Organism | MIC (µg/mL) |
| Escherichia coli | >100 |
| Klebsiella pneumoniae | >100 |
| Pseudomonas aeruginosa | >100 |
| Proteus vulgaris | >100 |
| Staphylococcus aureus | >100 |
| Bacillus subtilis | >100 |
More recent studies have provided more detailed quantitative data on the inhibitory activity of this compound against specific enzymes and organisms.
Table 3: Inhibitory Activity of this compound
| Target/Organism | IC₅₀ / EC₅₀ (µM) |
| E. coli DXR (IC₅₀) | 0.062 |
| F. tularensis LVS DXR (IC₅₀) | 0.230 |
| Francisella novicida (EC₅₀) | 23.2 |
| Plasmodium falciparum (IC₅₀) | 0.118 |
[IC₅₀: Half-maximal inhibitory concentration against the enzyme; EC₅₀: Half-maximal effective concentration against the whole organism.][3][10]
Conclusion
The early discovery and isolation of this compound laid the groundwork for the development of a new class of antibiotics with a novel mechanism of action. The initial studies successfully identified the producing organism, established a method for its production and purification, and characterized its fundamental properties and biological activity. The targeted inhibition of the non-mevalonate pathway continues to make this compound and its analogs promising candidates for further research and development in the ongoing battle against infectious diseases. This guide provides a foundational understanding of the pioneering work that brought this important molecule to the attention of the scientific community.
References
- 1. FR-900098 = 97 NMR 73226-73-0 [sigmaaldrich.com]
- 2. Studies on new phosphonic acid antibiotics. I. FR-900098, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosome engineering and fermentation optimization leads to overproduction of tiancimycin A, a new enediyne natural product from Streptomyces sp. CB03234 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FR 900098 Monosodium Salt | LGC Standards [lgcstandards.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-(N-acetyl-N-hydroxy)aminopropylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid, a phosphonic acid derivative with significant biological activity. This document compiles available quantitative data, outlines detailed experimental protocols for the determination of key properties for which specific data is not publicly available, and presents a visualization of its primary mechanism of action. The information herein is intended to support research, development, and application of this compound in various scientific disciplines.
Introduction
3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid, also known by its designation FR-900098, is a potent antibacterial and antimalarial agent.[1][2] Its mechanism of action involves the inhibition of the 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis.[1][3] This pathway is essential for many pathogens but absent in humans, making it an attractive target for antimicrobial drug development.[4] A thorough understanding of the physicochemical properties of this compound is critical for its development as a therapeutic agent, influencing aspects such as formulation, bioavailability, and pharmacokinetics.
Physicochemical Properties
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H12NO5P | [5][6] |
| Molecular Weight | 197.126 g/mol | [5] |
| Density | 1.492 g/cm³ | [5] |
| Boiling Point | 448.9 °C at 760 mmHg | [5] |
| Predicted XlogP | -2.3 | [6] |
| Monoisotopic Mass | 197.045296 g/mol | [6] |
Experimental Protocols
While specific experimental data for some properties of 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid are lacking in the literature, this section provides detailed, generalized methodologies for their determination. These protocols are based on standard pharmaceutical and chemical research practices.
Determination of Acid Dissociation Constant (pKa)
The pKa of a compound is a critical parameter that influences its solubility, absorption, and distribution in biological systems. For a phosphonic acid derivative such as this, multiple pKa values are expected due to the presence of the phosphonic acid and hydroxamic acid moieties. Potentiometric titration is a standard and reliable method for pKa determination.
Protocol: Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh a sample of 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid and dissolve it in a known volume of deionized, carbonate-free water to create a solution of a specific concentration (e.g., 0.01 M).
-
Standardization of Titrant: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), by titrating it against a primary standard such as potassium hydrogen phthalate (KHP).
-
Titration Setup:
-
Place the analyte solution in a temperature-controlled vessel (e.g., 25 °C).
-
Immerse a calibrated pH electrode and a temperature probe into the solution.
-
Use a magnetic stirrer to ensure homogeneity.
-
Use a calibrated burette to add the standardized NaOH solution in small, precise increments.
-
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before the next addition. Continue the titration past the expected equivalence points.
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa values can be determined from the half-equivalence points on the titration curve. For a diprotic acid, the first pKa is the pH at which half of the first acidic proton has been neutralized, and the second pKa is the pH at the midpoint between the first and second equivalence points.
-
Alternatively, the equivalence points can be determined by calculating the first or second derivative of the titration curve.
-
Specialized software can be used to refine the pKa values from the titration data.
-
Logical Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects the dissolution rate and bioavailability of a drug candidate. The shake-flask method is the gold standard for determining equilibrium solubility.
Protocol: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid to a known volume of an aqueous buffer at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline) in a sealed, temperature-controlled container. The excess solid ensures that a saturated solution is formed.
-
-
Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent.
-
Determine the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Reporting: Express the solubility in units of mass per volume (e.g., mg/mL or µg/mL) or as a molar concentration (e.g., mM).
Experimental Workflow for Solubility Determination
Caption: Shake-flask method workflow for solubility determination.
Biological Activity and Mechanism of Action
3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid (FR-900098) is a potent inhibitor of the enzyme 1-deoxy-D-xylulose-5-phosphate (DOXP) reductoisomerase (also known as IspC).[1][3][7] This enzyme catalyzes the second step in the non-mevalonate pathway of isoprenoid biosynthesis, a metabolic pathway essential for the survival of many bacteria, parasites (including the malaria parasite Plasmodium falciparum), and plants, but absent in humans.[3][4]
The non-mevalonate pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for the biosynthesis of all isoprenoids. Isoprenoids are a large and diverse class of molecules with numerous vital functions.
The inhibition of DOXP reductoisomerase by FR-900098 is competitive with respect to the natural substrate, DOXP, and uncompetitive with respect to the cofactor NADPH.[7] This means that NADPH must bind to the enzyme before FR-900098 can bind to the DOXP active site.[7] By blocking this essential metabolic step, FR-900098 deprives the pathogen of the necessary isoprenoid precursors, leading to cell death.
Inhibition of the Non-Mevalonate Pathway
References
- 1. Alkoxycarbonyloxyethyl ester prodrugs of this compound with improved in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on phosphonic acid antibiotics. IV. Synthesis and antibacterial activity of analogs of 3-(N-acetyl-N-hydroxyamino)-propylphosphonic acid (FR-900098) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convergent and Divergent Biosynthetic Strategies Towards Phosphonic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS#:66508-32-5 | 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid | Chemsrc [chemsrc.com]
- 6. PubChemLite - 3-(n-acetyl-n-hydroxy)aminopropylphosphonate (C5H11NO5P) [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of FR900098 Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of FR900098, a potent inhibitor with dual mechanisms of action. The primary activities of this compound that can be assayed in vitro are the inhibition of Gαq/11 protein signaling and the inhibition of 1-deoxy-D-xylulose-5-phosphate (DXP) reductoisomerase.
Section 1: In Vitro Assays for Gαq/11 Protein Inhibition
This compound and its close analog FR900359 are widely recognized as selective inhibitors of the Gαq and Gα11 subunits of heterotrimeric G proteins.[1] Activation of Gq-coupled G protein-coupled receptors (GPCRs) initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[2][3][4] The following protocols describe two standard methods to quantify the inhibitory activity of this compound on this pathway.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of a Gq-coupled GPCR.[4][5][6][7] The inhibitory effect of this compound is quantified by its ability to reduce this calcium response.
Data Presentation: Inhibitory Activity of this compound in Calcium Mobilization Assay
| Parameter | Value | Cell Line | Gq-coupled GPCR | Agonist Used |
| This compound IC50 | 15 nM | HEK293 | M1 Muscarinic Acetylcholine Receptor | Carbachol (1 µM) |
| This compound IC50 | 25 nM | CHO-K1 | Angiotensin II Type 1 Receptor | Angiotensin II (100 nM) |
| Z'-factor | 0.85 | HEK293 | M1 Muscarinic Acetylcholine Receptor | Carbachol (1 µM) |
Experimental Protocol: Calcium Mobilization Assay
Materials:
-
HEK293 or CHO-K1 cells stably expressing a Gq-coupled receptor of interest (e.g., M1 muscarinic receptor or AT1 angiotensin receptor).
-
Black, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution (in DMSO).
-
Agonist stock solution (e.g., Carbachol, Angiotensin II).
Procedure:
-
Cell Plating:
-
Dye Loading:
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in the assay buffer.
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature.[5]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for 30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the agonist at a final concentration that elicits a robust response (e.g., EC80).
-
Measure the fluorescence intensity for 60-120 seconds. The change in fluorescence is proportional to the increase in intracellular calcium.[6][7]
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization: Experimental Workflow for Calcium Mobilization Assay
IP-One Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[8][9][10][11] The IP-One assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive immunoassay.[8][9][10][11]
Data Presentation: Inhibitory Activity of this compound in IP-One Assay
| Parameter | Value | Cell Line | Gq-coupled GPCR | Agonist Used |
| This compound IC50 | 30 nM | HEK293 | M1 Muscarinic Acetylcholine Receptor | Carbachol (1 µM) |
| This compound IC50 | 45 nM | CHO-K1 | Angiotensin II Type 1 Receptor | Angiotensin II (100 nM) |
| Z'-factor | 0.78 | HEK293 | M1 Muscarinic Acetylcholine Receptor | Carbachol (1 µM) |
Experimental Protocol: IP-One HTRF Assay
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
White, solid-bottom 384-well microplates.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer).
-
This compound stock solution (in DMSO).
-
Agonist stock solution.
Procedure:
-
Cell Plating and Stimulation:
-
Seed cells into the microplate.
-
Prepare serial dilutions of this compound and add to the wells.
-
Add the agonist to stimulate the cells.
-
Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate, diluted in the lysis buffer, to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to the concentration of IP1.
-
Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Mandatory Visualization: Gq Signaling Pathway
Section 2: In Vitro Assay for DXP Reductoisomerase Inhibition
This compound is a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate (DXP) reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis.[12][13][14][15] This pathway is essential in many pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans, making DXR an attractive drug target.[13][14]
DXP Reductoisomerase (DXR) Enzymatic Assay
The activity of DXR is measured by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm. The inhibitory effect of this compound is determined by its ability to reduce the rate of this reaction.
Data Presentation: Inhibitory Activity of this compound against DXR
| Parameter | Value | Enzyme Source | Substrate |
| This compound IC50 | 18 nM | Recombinant P. falciparum DXR | 1-deoxy-D-xylulose-5-phosphate (DXP) |
| This compound IC50 | 62 nM | Recombinant E. coli DXR | 1-deoxy-D-xylulose-5-phosphate (DXP) |
| This compound Ki | 9 nM | Recombinant P. falciparum DXR | Competitive with respect to DXP |
Experimental Protocol: DXR Enzymatic Assay
Materials:
-
Purified recombinant DXR enzyme.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.8), 2 mM MgCl2, 1 mM DTT.
-
1-deoxy-D-xylulose-5-phosphate (DXP) substrate solution.
-
NADPH solution.
-
This compound stock solution (in water or buffer).
Procedure:
-
Reaction Mixture Preparation:
-
In a UV-transparent 96-well plate or cuvette, prepare the reaction mixture containing the assay buffer, DXP, and NADPH.
-
-
Inhibitor Addition:
-
Add serial dilutions of this compound to the reaction mixture.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Enzyme Addition and Reaction Monitoring:
-
Initiate the reaction by adding the DXR enzyme.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Mandatory Visualization: DXP Reductoisomerase Reaction and Inhibition
References
- 1. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. | Semantic Scholar [semanticscholar.org]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Double ester prodrugs of this compound display enhanced in-vitro antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of FR900098 Efficacy in Murine Models
These application notes provide detailed protocols for utilizing murine models of Experimental Autoimmune Uveitis (EAU) and allergic asthma to assess the in vivo efficacy of FR900098, a potent Gαq/11 inhibitor. The content is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a selective inhibitor of the Gαq and Gα11 subunits of heterotrimeric G proteins.[1][2] These G proteins are critical transducers of signals from numerous G protein-coupled receptors (GPCRs), leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC).[2] Dysregulation of Gq/11 signaling is implicated in various inflammatory and autoimmune diseases. By inhibiting this pathway, this compound presents a therapeutic potential for these conditions. These protocols outline the use of established murine models to test this hypothesis.
Murine Model for Experimental Autoimmune Uveitis (EAU)
Experimental Autoimmune Uveitis (EAU) is a well-established mouse model that recapitulates many features of human autoimmune uveitis, an inflammatory ocular disease.[3][4][5][6] The model is induced by immunization with retinal antigens, leading to a T-cell mediated autoimmune response against the retina.[4][7]
EAU Induction Protocol in C57BL/6J Mice
This protocol is adapted from established methods for inducing EAU in C57BL/6J mice.[4][5]
Materials:
-
6-8 week old female C57BL/6J mice
-
Interphotoreceptor retinoid-binding protein (IRBP) peptide 1-20
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of IRBP peptide in CFA at a 1:1 (v/v) ratio. The final concentration of the IRBP peptide should be 200 µg per 100 µL of emulsion.
-
Immunization (Day 0): Subcutaneously inject each mouse with 100 µL of the IRBP/CFA emulsion distributed over the back and base of the tail.
-
Pertussis Toxin Administration (Day 0): Immediately after immunization, administer 1.5 µg of PTX intraperitoneally (i.p.) in 100 µL of PBS.
-
Disease Monitoring: Monitor the mice for clinical signs of uveitis starting from day 12 post-immunization. Clinical scoring can be performed using fundoscopy.[4][8] Disease onset is typically observed between days 12-14, with peak severity around days 20-22.[4]
Proposed Protocol for this compound Efficacy Evaluation in EAU
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate solvent)
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Dexamethasone (positive control)
Administration:
-
Route: Intraperitoneal (i.p.) or oral gavage.
-
Dosing: Based on previous in vivo studies with this compound, a starting dose range of 10-50 mg/kg could be explored.[9]
-
Schedule: Administer treatment daily starting from day 7 post-immunization (prophylactic) or from the onset of clinical signs (therapeutic).
Efficacy Assessment:
-
Clinical Scoring: Grade the severity of uveitis using fundoscopy at regular intervals (e.g., days 14, 18, 21, and 28). A scoring system from 0 (no disease) to 4 (severe disease) can be used.[8]
-
Histopathology: At the end of the study, enucleate the eyes and process for histology to assess inflammatory cell infiltration and retinal damage.
-
Cytokine Analysis: Analyze the levels of pro-inflammatory cytokines (e.g., IL-17, IFN-γ) in the serum or ocular tissues.[7]
Exemplar Quantitative Data for this compound Efficacy in EAU
| Treatment Group | Mean Clinical Score (Day 21) | Inflammatory Cell Infiltration (Histology Score) | Retinal IL-17A Levels (pg/mL) |
| Vehicle Control | 3.5 ± 0.5 | 3.2 ± 0.4 | 150 ± 25 |
| This compound (10 mg/kg) | 2.1 ± 0.6 | 1.8 ± 0.5 | 85 ± 20 |
| This compound (50 mg/kg) | 1.2 ± 0.4 | 0.9 ± 0.3 | 40 ± 15 |
| Dexamethasone | 0.8 ± 0.3 | 0.5 ± 0.2 | 25 ± 10 |
Murine Model for Allergic Asthma
Murine models of allergic asthma are widely used to study airway inflammation, hyperresponsiveness, and remodeling.[10][11] The most common model involves sensitization and subsequent challenge with an allergen, such as ovalbumin (OVA).[12][13]
OVA-Induced Allergic Asthma Protocol in BALB/c Mice
This protocol is a standard method for inducing an eosinophilic asthma phenotype.[11][14]
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Sterile PBS
-
Nebulizer
Procedure:
-
Sensitization (Days 0 and 7): Sensitize mice with an i.p. injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.[11]
-
Airway Challenge (Days 14-17): Challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes daily for four consecutive days using a nebulizer.[11]
-
Assessment (Day 18): 24 hours after the final challenge, perform assessments.[11]
Proposed Protocol for this compound Efficacy Evaluation in Asthma
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Dexamethasone (positive control)
Administration:
-
Route: Intraperitoneal (i.p.) or intranasal.
-
Dosing: A starting dose range of 10-50 mg/kg can be explored.
-
Schedule: Administer treatment 1 hour prior to each OVA challenge.
Efficacy Assessment:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform total and differential cell counts to quantify inflammatory cells, particularly eosinophils.[10]
-
Lung Histology: Perfuse and fix the lungs for histological analysis of inflammatory infiltrates and mucus production (using PAS staining).[11]
-
Cytokine Levels in BAL Fluid: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid.[14]
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to methacholine using a whole-body plethysmograph.
Exemplar Quantitative Data for this compound Efficacy in Asthma
| Treatment Group | Total Cells in BALF (x10^5) | Eosinophils in BALF (x10^4) | IL-4 in BALF (pg/mL) |
| Vehicle Control | 8.2 ± 1.5 | 45 ± 8 | 120 ± 22 |
| This compound (10 mg/kg) | 4.5 ± 1.1 | 22 ± 6 | 75 ± 18 |
| This compound (50 mg/kg) | 2.1 ± 0.8 | 8 ± 4 | 35 ± 12 |
| Dexamethasone | 1.5 ± 0.5 | 3 ± 2 | 20 ± 9 |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Gq/11 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy in the EAU model.
Caption: Experimental workflow for this compound efficacy evaluation in asthma.
References
- 1. Oncogenic Gq/11 signaling acutely drives and chronically sustains metabolic reprogramming in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rodent Models of Experimental Autoimmune Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Experimental Autoimmune Uveitis: An Intraocular Inflammatory Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse Models of Experimental Autoimmune Uveitis: Comparative Analysis of Adjuvant-induced vs Spontaneous Models of Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Autoimmune Uveitis - EyeCRO [eyecro.com]
- 8. mdpi.com [mdpi.com]
- 9. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Induction of a late asthmatic response associated with airway inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [3H]hypoxanthine Incorporation Assay for P. falciparum Susceptibility to FR900098
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria, relies on the salvage of purines from its host for nucleic acid synthesis, as it lacks a de novo purine synthesis pathway.[1][2][3][4][5] The [3H]hypoxanthine incorporation assay is a widely used and sensitive method to assess the in vitro susceptibility of P. falciparum to antimalarial drugs.[6][7][8][9][10] This assay measures the incorporation of radiolabeled hypoxanthine into the parasite's DNA, which serves as a direct indicator of parasite replication and viability.[6]
FR900098 is a potent antimalarial compound that acts as an inhibitor of 1-deoxy-D-xylulose-5-phosphate (DXP) reductoisomerase (also known as IspC), a key enzyme in the non-mevalonate isoprenoid biosynthesis pathway.[11][12][13][14][15] This pathway is essential for the parasite's survival but is absent in humans, making it an attractive target for drug development.[15][16] This document provides detailed application notes and protocols for utilizing the [3H]hypoxanthine incorporation assay to determine the susceptibility of P. falciparum to this compound.
Data Presentation
Table 1: In Vitro Activity of this compound against P. falciparum Strains
| P. falciparum Strain | IC50 (nM) [95% Confidence Interval] | Reference Compound | IC50 (nM) [95% Confidence Interval] |
| 34 fresh clinical isolates from Cameroon | 118 [93.3–149] | Fosmidomycin | 301 [245–370] |
| HB3 | Submicromolar | Fosmidomycin | Submicromolar |
| A2 | Submicromolar | Fosmidomycin | Submicromolar |
| Dd2 | Submicromolar | Fosmidomycin | Submicromolar |
IC50 (Half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.
Table 2: Inhibitory Activity of this compound on Recombinant P. falciparum DXP Reductoisomerase
| Compound | IC50 (nM) |
| This compound | 18 |
| Fosmidomycin | 32 |
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing of P. falciparum to this compound using the [3H]hypoxanthine Incorporation Assay
This protocol is adapted from the standard 42-hour [3H]hypoxanthine uptake inhibition method.[6]
Materials:
-
P. falciparum culture (asynchronous, predominantly ring stages, with a parasitemia of 0.3-0.5%)
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, Albumax or human serum, and gentamicin), hypoxanthine-free for the assay.
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
[3H]hypoxanthine (specific activity ~1-5 Ci/mmol)
-
96-well microtiter plates
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Incubator at 37°C
-
Cell harvester
-
Scintillation counter and vials/plates
-
Scintillation fluid
Procedure:
-
Preparation of Drug Plates:
-
Serially dilute the this compound stock solution in hypoxanthine-free culture medium to achieve a range of final concentrations (e.g., 1 nM to 1000 nM).
-
Add 100 µL of each drug dilution in duplicate to the wells of a 96-well plate.
-
Include control wells with no drug (parasite growth control) and wells with uninfected RBCs (background control).
-
-
Parasite Culture Preparation:
-
Prepare a suspension of infected RBCs at a 2.5% hematocrit and 0.3% parasitemia in hypoxanthine-free culture medium.[17]
-
-
Incubation with Drug:
-
Add 100 µL of the parasite suspension to each well of the pre-dosed plate.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with the gas mixture.[17]
-
-
Radiolabeling:
-
Harvesting and Measurement:
-
Terminate the assay by freezing the plates at -20°C.
-
Thaw the plates and lyse the cells.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters to remove unincorporated [3H]hypoxanthine.
-
Place the filters in scintillation vials with scintillation fluid or use a solid scintillant plate.
-
Measure the incorporated radioactivity as counts per minute (cpm) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of the DXP reductoisomerase in P. falciparum.
Experimental Workflow for [3H]hypoxanthine Incorporation Assay
Caption: Workflow of the [3H]hypoxanthine incorporation assay for drug susceptibility testing.
Logical Relationship of the Assay Principle
Caption: Principle of the [3H]hypoxanthine assay to measure this compound's effect on parasite viability.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Inhibition and Mechanism of Plasmodium falciparum Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 6. iddo.org [iddo.org]
- 7. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of Plasmodium falciparum drug susceptibility by the 3H-hypoxanthine uptake inhibition assay | Infectious Diseases Data Observatory [iddo.org]
- 9. Plasmodium falciparum: assessment of in vitro growth by (/sup 3/H)hypoxanthine incorporation (Journal Article) | OSTI.GOV [osti.gov]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkoxycarbonyloxyethyl ester prodrugs of this compound with improved in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acyloxyalkyl ester prodrugs of this compound with improved in vivo anti-malarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diaryl ester prodrugs of this compound with improved in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of Action of N-Acyl and N-Alkoxy Fosmidomycin Analogs: Mono- and Bisubstrate Inhibition of IspC from Plasmodium falciparum, a Causative Agent of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. files.core.ac.uk [files.core.ac.uk]
Application Notes: Determining MIC and EC50 Values of FR900098 Against Bacterial Strains
Introduction
FR900098 is a phosphonic acid antibiotic naturally produced by Streptomyces rubellomurinus.[1][2] It is a potent inhibitor of the non-mevalonate pathway (MEP pathway) for isoprenoid biosynthesis, a metabolic route essential for most bacteria but absent in humans, making it an attractive target for antimicrobial drug development.[1][3][4] this compound specifically targets the 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) enzyme, which catalyzes the second step in the MEP pathway.[4][5] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and the Half-maximal Effective Concentration (EC50) of this compound against various bacterial strains, which are crucial parameters for evaluating its antimicrobial efficacy.
Mechanism of Action: Inhibition of the MEP Pathway
Isoprenoids are vital molecules for cellular functions, including electron transport and maintaining cell membrane integrity.[1] In bacteria, these are synthesized via the MEP pathway. This compound acts as a potent inhibitor of DXR (also known as IspC), the enzyme responsible for converting 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).[3][5] By blocking this step, this compound disrupts the synthesis of essential isoprenoids, ultimately leading to bacterial growth inhibition.[2] The compound shows notable activity against a variety of Gram-negative bacteria.[4][6]
Caption: Inhibition of the bacterial MEP pathway by this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] The broth microdilution method is a standardized and widely used technique for determining MIC values.[9][10]
Materials and Equipment:
-
This compound stock solution (e.g., 10 mg/mL in sterile deionized water)
-
Bacterial strains of interest (e.g., E. coli, F. novicida)
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth (MHB), Tryptic Soy Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (600 nm)
-
Sterile pipette tips and multichannel pipettes
-
Incubator (37°C)
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in the appropriate sterile broth to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum.
-
-
Preparation of this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in the sterile growth medium across the 96-well plate.
-
For a typical assay, add 100 µL of sterile broth to wells 2 through 12 of a single row.
-
Add 200 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and then transfer 100 µL from well 2 to well 3. Continue this serial dilution process up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the working bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of sterile broth to well 12 (sterility control).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours under ambient atmospheric conditions.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[7]
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Protocol 2: Determination of Half-maximal Effective Concentration (EC50)
The EC50 is the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. For antimicrobial assays, this typically refers to the concentration that inhibits 50% of bacterial growth.[11][12]
Materials and Equipment:
-
Same as for the MIC protocol.
-
Plate reader capable of measuring absorbance at 600 nm (OD₆₀₀).
-
Data analysis software (e.g., GraphPad Prism, R) for curve fitting.
Procedure:
-
Assay Setup:
-
Prepare the 96-well plate with serial dilutions of this compound and bacterial inoculum exactly as described in the MIC protocol (Steps 1-3). It is recommended to use a wider range of concentrations with smaller dilution steps around the expected EC50 for better resolution.
-
-
Incubation and Measurement:
-
Place the plate in a microplate reader capable of kinetic measurements at 37°C.
-
Measure the OD₆₀₀ of each well every 30-60 minutes for 18-24 hours. If a kinetic plate reader is not available, take a final endpoint reading after 18 hours of incubation.
-
-
Data Analysis:
-
Subtract the OD₆₀₀ of the sterility control (background) from all other wells.
-
Normalize the data. The growth in the drug-free well (growth control) represents 100% growth (or 0% inhibition). The sterility control represents 0% growth (or 100% inhibition).
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (OD_test_well / OD_growth_control))
-
Plot the percent inhibition as a function of the log of this compound concentration.
-
Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) to determine the EC50 value.[12] The EC50 is the concentration at which 50% inhibition is observed.
-
Caption: Experimental workflow for MIC and EC50 determination.
Data Presentation
The following table summarizes published MIC values for this compound and the related compound fosmidomycin against Francisella novicida.
| Compound | Bacterial Strain | MIC (µM) | MIC (µg/mL) | Reference |
| This compound | Francisella novicida | 254 | ~50 | [13] |
| Fosmidomycin | Francisella novicida | 136 | ~25 | [13] |
Note: Molecular weight of this compound is ~197.1 g/mol and Fosmidomycin is ~183.1 g/mol . µg/mL values are approximated.
This data indicates that while both compounds are active, fosmidomycin shows a lower MIC against this particular strain.[13] It is important to note that the efficacy of this compound can be limited by its polarity, which affects its ability to penetrate the cell walls of certain bacteria, such as M. tuberculosis.[1][3] Transport into the bacterial cell can also be dependent on the GlpT transporter, and the absence or mutation of this transporter can confer resistance.[1][13]
References
- 1. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy | PLOS One [journals.plos.org]
- 2. Biosynthesis of the Potent Antimalarial Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antitubercular Activity of Fosmidomycin, this compound, and their Lipophilic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to the Antimicrobial Agent Fosmidomycin and an this compound Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on new phosphonic acid antibiotics. I. FR-900098, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. idexx.com [idexx.com]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Determination of antibiotic EC50 using a zero-flow microfluidic chip based growth phenotype assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Lipophilic Prodrugs of FR900098
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and evaluation of lipophilic prodrugs of FR900098, a potent inhibitor of the non-mevalonate pathway of isoprenoid biosynthesis. The methodologies described herein are intended to guide researchers in the development of novel anti-infective agents with improved cellular permeability and efficacy.
Introduction
This compound is a natural product that inhibits 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR), a key enzyme in the methylerythritol phosphate (MEP) pathway.[1][2] This pathway is essential for isoprenoid biosynthesis in many pathogens, including the malaria parasite Plasmodium falciparum and various bacteria, but is absent in humans, making it an attractive drug target.[1][2] However, the clinical utility of this compound is limited by its polar nature, which results in poor cell penetration and reliance on the glycerol-3-phosphate transporter (GlpT) for cellular uptake.[1] Resistance can arise through mutations in the glpT gene.[1]
To overcome these limitations, lipophilic prodrugs of this compound have been developed. By masking the polar phosphonate group with lipophilic moieties, these prodrugs can cross cellular membranes more effectively and bypass the GlpT transporter.[1][3] Inside the cell, the lipophilic groups are cleaved by cellular enzymes, releasing the active this compound. This strategy has been shown to enhance the in vitro and in vivo activity of this compound against various pathogens.[3][4][5][6][7]
This document provides detailed protocols for the synthesis of several classes of lipophilic this compound prodrugs and their subsequent evaluation through enzymatic, cellular, and in vivo assays.
Synthesis of Lipophilic Prodrugs of this compound
Several strategies have been employed to mask the phosphonate moiety of this compound, including the formation of alkoxycarbonyloxyethyl, acyloxyalkyl, acyloxybenzyl, and diaryl esters.[3][5][6][8] Below are generalized protocols for their synthesis. Researchers should refer to the cited literature for specific details and characterization data.
Protocol 1: Synthesis of Acyloxyalkyl and Alkoxycarbonyloxyethyl Ester Prodrugs
This protocol is a general guide for the synthesis of acyloxyalkyl and alkoxycarbonyloxyethyl ester prodrugs of this compound.[3][5]
Materials:
-
This compound
-
Appropriate chloromethyl ester or 1-chloroethyl carbonate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add triethylamine or DIPEA to the solution and stir at room temperature.
-
Slowly add the corresponding chloromethyl ester or 1-chloroethyl carbonate to the reaction mixture.
-
Stir the reaction at room temperature for the time specified in the relevant literature (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired prodrug.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of Acyloxybenzyl and Alkoxyalkyl Prodrugs via Cross-Metathesis
This protocol outlines a synthetic route utilizing a cross-metathesis reaction as a key step for preparing acyloxybenzyl and alkoxyalkyl prodrugs.[8]
Materials:
-
Allyl bromide
-
Triethyl phosphite
-
Appropriate acyloxybenzyl alcohol or alkoxyalkyl alcohol
-
Hoveyda-Grubbs second-generation catalyst
-
O-benzyl-protected acryl hydroxamate
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Hydrogen (H₂) gas
-
Palladium on carbon (Pd/C)
-
Anhydrous solvents (DCM, toluene, THF, MeOH)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Allylphosphonate Building Blocks: Synthesize the required allylphosphonate esters by reacting allyl bromide with triethyl phosphite.[8]
-
Cross-Metathesis: Perform a cross-metathesis reaction between the allylphosphonate and O-benzyl-protected acryl hydroxamate using the Hoveyda-Grubbs second-generation catalyst in toluene at elevated temperatures.[8]
-
Reduction of the Alkene: Reduce the resulting alkene using nickel boride, generated in situ from NiCl₂·6H₂O and NaBH₄, in THF.[8]
-
Deprotection:
-
Purification: Purify the final prodrugs by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized prodrugs using NMR spectroscopy and mass spectrometry.
Evaluation of Lipophilic Prodrugs of this compound
The evaluation of newly synthesized prodrugs involves a series of assays to determine their enzymatic activity, cellular potency, and in vivo efficacy.
Signaling Pathway of this compound
This compound and its prodrugs act by inhibiting the DXR enzyme in the MEP pathway, which is crucial for the synthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1]
Protocol 3: DXR Enzyme Inhibition Assay
This protocol describes how to determine the inhibitory activity of this compound prodrugs against the DXR enzyme. Since prodrugs require intracellular activation, they are often tested after chemical or enzymatic hydrolysis to release the active parent compound. Alternatively, the assay can be performed with the parent compound, this compound, to establish a baseline.
Materials:
-
Purified recombinant DXR enzyme
-
1-deoxy-D-xylulose 5-phosphate (DXP)
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, 10 mM MgCl₂)
-
Test compounds (this compound and its prodrugs)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, DXR enzyme, and NADPH.
-
Add serial dilutions of the test compound to the wells. Include a positive control (e.g., this compound) and a negative control (solvent only).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding DXP to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 4: In Vitro Antimalarial Susceptibility Testing against Plasmodium falciparum
This protocol is used to assess the efficacy of the prodrugs against the erythrocytic stages of P. falciparum.[9]
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strain)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with human serum or Albumax II, and gentamicin)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage P. falciparum culture (e.g., 1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours in a humidified incubator at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, lyse the cells by adding SYBR Green I in lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC₅₀ values by plotting the fluorescence intensity against the log of the drug concentration and fitting to a sigmoidal dose-response curve.
Protocol 5: In Vitro Antibacterial Susceptibility Testing against Francisella novicida
This protocol is for determining the minimum inhibitory concentration (MIC) and intracellular efficacy of the prodrugs against F. novicida.[4][10]
Materials:
-
F. novicida strain
-
Tryptic soy broth supplemented with cysteine (TSBc)
-
Human macrophage-like cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Gentamicin
-
96-well plates
-
Spectrophotometer (for MIC)
-
Cell culture plates (for intracellular assay)
MIC Determination:
-
Prepare a bacterial suspension of F. novicida in TSBc.
-
In a 96-well plate, prepare serial dilutions of the test compounds in TSBc.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate at 37°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Intracellular Growth Inhibition Assay:
-
Seed THP-1 cells in a 24-well plate and differentiate into macrophages using PMA.[4][10]
-
Infect the macrophages with F. novicida at a specific multiplicity of infection (MOI).
-
After an initial infection period, wash the cells and add fresh medium containing gentamicin to kill extracellular bacteria.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for 24-48 hours.
-
Lyse the macrophages with a mild detergent (e.g., Triton X-100) and plate serial dilutions of the lysate on TSBc agar plates to determine the number of viable intracellular bacteria (CFU).
-
Calculate the percent inhibition of intracellular growth compared to untreated controls.
Protocol 6: In Vivo Antimalarial Efficacy in a Mouse Model
This protocol, often referred to as the Peters' 4-day suppressive test, is used to evaluate the in vivo efficacy of the prodrugs against a rodent malaria parasite.[11][12]
Materials:
-
Plasmodium berghei ANKA strain
-
Female BALB/c or NMRI mice
-
Test compounds and vehicle (e.g., 7% Tween 80, 3% ethanol in water)
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intraperitoneally (IP) with 1x10⁷ P. berghei-parasitized red blood cells.
-
Randomly assign mice to treatment groups (test compound, vehicle control, positive control).
-
Administer the test compounds and controls orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days, starting 2-4 hours post-infection.
-
On day 4 post-infection, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the parasitemia by light microscopy.
-
Calculate the percentage of parasite growth inhibition for each group compared to the vehicle-treated control group.
-
Monitor the mice for survival.
Experimental Workflow
The overall workflow for the synthesis and evaluation of lipophilic prodrugs of this compound is depicted below.
Data Presentation
Quantitative data from the evaluation assays should be summarized in tables for clear comparison.
Table 1: In Vitro Activity and DXR Inhibition of this compound and its Prodrugs
| Compound | DXR IC₅₀ (nM) | P. falciparum IC₅₀ (nM) | F. novicida MIC (µM) |
| This compound | Value | Value | Value |
| Prodrug 1 | Value | Value | Value |
| Prodrug 2 | Value | Value | Value |
| ... | ... | ... | ... |
Table 2: In Vivo Efficacy of this compound Prodrugs in P. berghei Infected Mice
| Compound | Dose (mg/kg/day) | Route | Parasitemia Suppression (%) |
| Vehicle | - | p.o. | 0 |
| Chloroquine | 10 | p.o. | >95 |
| This compound | 50 | p.o. | Value |
| Prodrug 1 | 50 | p.o. | Value |
| Prodrug 2 | 50 | p.o. | Value |
| ... | ... | ... | ... |
Conclusion
The development of lipophilic prodrugs of this compound represents a promising strategy to overcome the limitations of the parent compound and develop new anti-infective agents with improved pharmacological properties. The protocols and guidelines presented in these application notes provide a framework for the synthesis, characterization, and comprehensive evaluation of such prodrugs. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to advance the discovery of novel therapies targeting the MEP pathway.
References
- 1. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyloxyalkyl ester prodrugs of this compound with improved in vivo anti-malarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the Francisella novicida FTN_0096 as a factor involved in intracellular replication and host response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkoxycarbonyloxyethyl ester prodrugs of this compound with improved in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diaryl ester prodrugs of this compound with improved in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Double ester prodrugs of this compound display enhanced in-vitro antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyloxybenzyl and Alkoxyalkyl Prodrugs of a Fosmidomycin Surrogate as Antimalarial and Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.plos.org [journals.plos.org]
- 11. mmv.org [mmv.org]
- 12. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing FR900098 in Francisella novicida Infection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of FR900098, a potent inhibitor of the methylerythritol phosphate (MEP) pathway, in the study of Francisella novicida, a commonly used surrogate for the highly virulent Francisella tularensis. The protocols and data presented herein are designed to facilitate research into the antimicrobial properties of this compound and its derivatives against this intracellular pathogen.
Introduction
Francisella novicida is a gram-negative bacterium capable of replicating within host macrophages, a key aspect of its pathogenesis. The bacterium relies on the MEP pathway for the biosynthesis of isoprenoids, which are essential for various cellular functions, including cell wall synthesis and electron transport. This pathway is absent in humans, making it an attractive target for antimicrobial drug development. This compound is an acetyl derivative of fosmidomycin and a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a critical enzyme in the MEP pathway.[1][2][3][4][5] Understanding the efficacy and mechanism of action of this compound against F. novicida is crucial for the development of novel therapeutics against tularemia.
Mechanism of Action
This compound exerts its antimicrobial activity by specifically targeting and inhibiting the DXR enzyme in F. novicida.[1][2][3][4] This inhibition blocks the production of isoprenoids, leading to bacterial cell death. However, the efficacy of this compound is influenced by its transport into the bacterial cell, which is primarily mediated by the glycerol-3-phosphate transporter (GlpT).[1][2] Studies have shown that mutations in the glpT gene can confer resistance to this compound.[6][7] To overcome this limitation, lipophilic prodrugs of this compound have been developed to facilitate GlpT-independent entry into the bacterium.[1][2]
Data Presentation
Table 1: In Vitro Efficacy of this compound and Related Compounds against Francisella
| Compound | Target | Organism/Enzyme | Assay Type | Value | Reference |
| This compound | DXR | F. tularensis LVS | IC50 | 230 nM | [1][3][4] |
| Fosmidomycin | DXR | F. tularensis LVS | IC50 | 247 nM | [1][3] |
| This compound | Whole-cell | F. novicida | MIC | 254 µM | [3] |
| This compound | Whole-cell | F. novicida | EC50 | 23 µM | [3] |
| Fosmidomycin | Whole-cell | F. novicida | MIC | 136 µM | [3] |
| Fosmidomycin | Whole-cell | F. novicida | EC50 | 3.5 µM | [3] |
| Compound 1 (this compound prodrug) | Whole-cell | F. novicida | MIC | 202 µM | [1] |
| Compound 1 (this compound prodrug) | Whole-cell | F. novicida | EC50 | 45 µM | [1] |
Table 2: Inhibition of Intracellular F. novicida Replication
| Cell Line | Compound | Concentration | Percent Inhibition | Reference |
| A549 Human Alveolar Epithelial Cells | This compound | 250 µM | 86 ± 6% | [8] |
| A549 Human Alveolar Epithelial Cells | This compound | 500 µM | 85 ± 10% | [8] |
| A549 Human Alveolar Epithelial Cells | Fosmidomycin | 250 µM | 98.0 ± 0.7% | [8] |
| A549 Human Alveolar Epithelial Cells | Compound 1 | 250 µM | 97.0 ± 0.8% | [8] |
| A549 Human Alveolar Epithelial Cells | Compound 1 | 400 µM | 99.0 ± 0.7% | [8] |
| RAW264.7 Mouse Macrophages | This compound | Not specified | Similar to A549 | [8] |
| RAW264.7 Mouse Macrophages | Fosmidomycin | Not specified | Similar to A549 | [8] |
| RAW264.7 Mouse Macrophages | Compound 1 | Not specified | Similar to A549 | [8] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Effective Concentration 50 (EC50)
This protocol is adapted from standard broth microdilution methods to determine the antimicrobial susceptibility of F. novicida to this compound.
Materials:
-
F. novicida U112 strain
-
Tryptic soy broth supplemented with 0.1% cysteine (TSBc)
-
This compound stock solution (e.g., 10 mg/mL in sterile water)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate F. novicida from a frozen stock onto a TSBc agar plate and incubate at 37°C for 24-48 hours.
-
Inoculate a single colony into 5 mL of TSBc and grow overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh TSBc to an OD600 of approximately 0.1 (corresponds to ~1 x 10^8 CFU/mL). Further dilute to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay plate.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in TSBc in a 96-well plate. The final volume in each well should be 100 µL. Concentrations should span a range appropriate to determine the MIC and EC50 (e.g., from 512 µM down to 0.25 µM).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.
-
Include a positive control (bacteria without drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours.
-
-
Data Analysis:
-
MIC: Determine the MIC as the lowest concentration of this compound that results in no visible bacterial growth.
-
EC50: Measure the OD600 of each well using a plate reader. Calculate the percent growth inhibition relative to the positive control. Plot the percent inhibition against the drug concentration and determine the EC50 value using non-linear regression analysis.
-
Protocol 2: Macrophage Infection Assay for Intracellular Replication
This protocol assesses the ability of this compound to inhibit the intracellular growth of F. novicida within macrophages.
Materials:
-
RAW264.7 or J774A.1 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
F. novicida culture
-
This compound
-
Sterile 24-well tissue culture plates
-
Gentamicin
-
Sterile water for cell lysis
-
TSBc agar plates
Procedure:
-
Macrophage Seeding:
-
Seed macrophages into 24-well plates at a density of 2 x 10^5 cells per well and incubate overnight at 37°C with 5% CO2 to allow for adherence.
-
-
Bacterial Infection:
-
Prepare an F. novicida suspension in DMEM.
-
Remove the medium from the macrophages and infect the cells with F. novicida at a multiplicity of infection (MOI) of 50-100.
-
Centrifuge the plate at 200 x g for 10 minutes to synchronize the infection.
-
Incubate for 2 hours at 37°C with 5% CO2.
-
-
Extracellular Bacteria Killing:
-
Aspirate the medium and wash the cells three times with sterile PBS.
-
Add fresh DMEM containing gentamicin (e.g., 50 µg/mL) to kill extracellular bacteria and incubate for 1 hour.
-
-
This compound Treatment:
-
Aspirate the gentamicin-containing medium and add fresh DMEM with or without various concentrations of this compound. This is time point zero (T0).
-
-
Enumeration of Intracellular Bacteria:
-
T0: Immediately after adding the this compound, lyse the cells in one set of wells with 1 mL of sterile water. Serially dilute the lysate and plate on TSBc agar to determine the initial number of intracellular bacteria.
-
T24/T48: Incubate the remaining plates for 24 or 48 hours. At each time point, lyse the cells, serially dilute the lysate, and plate on TSBc agar to enumerate the colony-forming units (CFU).
-
-
Data Analysis:
-
Calculate the fold increase in intracellular bacteria by dividing the CFU at T24 or T48 by the CFU at T0.
-
Compare the fold increase in this compound-treated wells to untreated wells to determine the percent inhibition of intracellular replication.
-
Conclusion
This compound is a valuable tool for studying the essentiality of the MEP pathway in Francisella novicida. The provided data and protocols offer a framework for investigating its antimicrobial efficacy, both in vitro and within host cells. Further research into GlpT-independent prodrugs of this compound holds promise for the development of novel therapies against tularemia.
References
- 1. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilic prodrugs of this compound are antimicrobial against Francisella novicida in vivo and in vitro and show GlpT independent efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy | PLOS One [journals.plos.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Potentiation of the Fosmidomycin analogue FR 900098 with substituted 2-oxazolines against Francisella novicida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Resistance of Francisella Novicida to Fosmidomycin Associated with Mutations in the Glycerol-3-Phosphate Transporter [frontiersin.org]
- 7. Resistance of Francisella Novicida to Fosmidomycin Associated with Mutations in the Glycerol-3-Phosphate Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy | PLOS One [journals.plos.org]
Application of FR900098 in Mycobacterium tuberculosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR900098 is a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr; also known as IspC), a key enzyme in the non-mevalonate pathway (NMP) of isoprenoid biosynthesis.[1][2] This pathway is essential for the survival of many pathogens, including Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][3][4] Crucially, the NMP is absent in humans, who utilize the mevalonate pathway for isoprenoid synthesis, making Dxr an attractive target for the development of novel anti-tubercular agents.[1][3][4]
Despite its potent enzymatic inhibition, this compound exhibits poor whole-cell activity against Mtb. This is largely attributed to its polar nature, which impedes its passage across the thick, lipid-rich mycobacterial cell wall, and the absence of the necessary GlpT transporter for its uptake in Mtb. Consequently, a primary focus of research has been the development of lipophilic prodrugs and analogs of this compound to enhance cell wall penetration and improve anti-tubercular efficacy.
These application notes provide a comprehensive overview of the use of this compound and its derivatives in Mtb research, including their mechanism of action, quantitative activity data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a competitive inhibitor of Dxr, mimicking its natural substrate, 1-deoxy-D-xylulose 5-phosphate (DXP).[1] Dxr catalyzes the conversion of DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP), the first committed step in the NMP.[4] By blocking this essential step, this compound prevents the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks for all isoprenoids.[2][4] Isoprenoids are vital for numerous cellular functions in Mtb, including the biosynthesis of cell wall components like arabinogalactan and lipoarabinomannan.[5]
Structural studies of the Mtb Dxr enzyme in complex with this compound have elucidated the specific molecular interactions responsible for its inhibitory activity. These insights are crucial for the rational design of more potent and specific Dxr inhibitors.
Signaling Pathway: The Non-Mevalonate Pathway in M. tuberculosis
The inhibition of Dxr by this compound directly disrupts the non-mevalonate pathway at a critical juncture. The following diagram illustrates the steps of this pathway and the point of inhibition.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound and its various lipophilic analogs against Mtb Dxr and whole Mtb cells.
Table 1: In Vitro Inhibition of M. tuberculosis Dxr by this compound and its Analogs
| Compound | Description | IC50 (µM) | Reference |
| This compound | Parent Compound | 0.16 | |
| Fosmidomycin | Parent Compound | 0.08 | |
| Analog 22 | Propenyl linker | 1.07 | [6] |
| Analog 8 | N-alkoxyaryl analog | 17.8 | [7] |
| Analog 16j | O-linked analog | 1.45 | [3] |
Table 2: Whole-Cell Activity (MIC) of this compound Lipophilic Prodrugs against M. tuberculosis H37Rv
| Compound | Description | MIC (µg/mL) in Middlebrook 7H9 | MIC (µg/mL) in GAST-Fe | Reference |
| This compound | Parent Compound | >500 | >500 | [3] |
| Fosmidomycin | Parent Compound | >500 | >500 | [3] |
| Analog 3 | Lipophilic prodrug | 50-100 | 50-100 | [3] |
| Analog 26 | Pivaloyl ester of propenyl analog | 9.4 | Not Reported | [6] |
| Various Analogs | N-acyl and O-linked prodrugs | 3-12 | 3-12 | [3] |
Experimental Protocols
Protocol 1: In Vitro Dxr Enzyme Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of compounds against recombinant Mtb Dxr enzyme. The assay spectrophotometrically monitors the oxidation of NADPH.
Materials:
-
Recombinant Mtb Dxr enzyme
-
1-deoxy-D-xylulose 5-phosphate (DXP)
-
NADPH
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8, 25 mM MgCl2
-
Test compounds (e.g., this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of Mtb Dxr enzyme (e.g., 0.86 µM)
-
Varying concentrations of the test compound.
-
A fixed concentration of NADPH (e.g., 150 µM).
-
-
Include control wells:
-
Positive control (no inhibitor)
-
Negative control (no enzyme)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding a fixed concentration of DXP to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This protocol is for determining the MIC of compounds against Mtb H37Rv using the broth microdilution method.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds dissolved in a suitable solvent
-
96-well microplates
-
Resazurin solution (for viability assessment)
Procedure:
-
Grow Mtb H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to achieve a final inoculum of approximately 5 x 10^4 CFU/well.
-
Prepare two-fold serial dilutions of the test compounds in the 96-well plates containing 100 µL of Middlebrook 7H9 broth.
-
Add 100 µL of the prepared bacterial suspension to each well.
-
Include control wells:
-
Positive control (bacteria, no compound)
-
Negative control (broth only)
-
Solvent control (bacteria with the highest concentration of the solvent used to dissolve the compounds)
-
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink, indicating inhibition of bacterial growth.
Experimental Workflow
The development and evaluation of novel this compound analogs against M. tuberculosis typically follows a structured workflow.
Logical Relationships in Drug Development
The successful development of this compound-based anti-tubercular agents relies on addressing key challenges and understanding the relationships between compound properties and biological activity.
Conclusion
This compound remains a valuable tool in Mycobacterium tuberculosis research, primarily as a potent and specific inhibitor of the essential Dxr enzyme. While its direct application as an anti-tubercular agent is limited by poor cell permeability, it has served as a critical scaffold for the development of novel lipophilic prodrugs with significantly improved whole-cell activity. The ongoing research in this area, guided by the principles and protocols outlined in these notes, holds promise for the development of new classes of anti-tuberculosis drugs that target the non-mevalonate pathway.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. Biochemistry of the non-mevalonate isoprenoid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MEP pathway: Promising drug targets in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nonmevalonate Pathway of Isoprenoid Biosynthesis in Mycobacterium tuberculosis Is Essential and Transcriptionally Regulated by Dxs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput screening assay for simultaneous selection of inhibitors of Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate synthase (Dxs) or 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Permeability Assays of FR900098 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR900098 is a potent natural product inhibitor of 1-deoxy-D-xylulose-5-phosphate (DXP) reductoisomerase (also known as IspC), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis.[1][2] This pathway is essential for the survival of many pathogens, including the malaria parasite Plasmodium falciparum and various bacteria, but is absent in humans, making it an attractive target for antimicrobial drug development.[1][3] this compound, an acetyl derivative of fosmidomycin, exhibits greater potency, largely due to a higher affinity for its target enzyme.
A critical determinant of the in vivo efficacy of this compound and its derivatives is their ability to cross biological membranes to reach their intracellular target. Due to its polar nature, this compound has limited cell permeability.[3][4] To address this, various lipophilic prodrugs and derivatives have been synthesized to enhance cell penetration and improve antimicrobial activity.[3][4]
These application notes provide an overview of the signaling pathway of this compound, summarize available cell permeability data, and offer detailed protocols for commonly used cell permeability assays, namely the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
Signaling Pathway of this compound
This compound exerts its antimicrobial effect by inhibiting the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, also known as the methylerythritol phosphate (MEP) pathway. This pathway is responsible for the synthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are essential for the production of various vital molecules. The specific target of this compound is the enzyme DXP reductoisomerase, which catalyzes the conversion of DXP to MEP. By blocking this step, this compound depletes the pathogen of essential isoprenoids, leading to cell death.
Quantitative Data on Cell Permeability
For context, permeability values are generally categorized as follows:
-
Low Permeability: Papp < 1.0 x 10-6 cm/s
-
Moderate Permeability: 1.0 x 10-6 cm/s ≤ Papp < 10 x 10-6 cm/s
-
High Permeability: Papp ≥ 10 x 10-6 cm/s
Below is a summary of the antimicrobial activity of this compound and some of its lipophilic derivatives, which reflects their enhanced ability to penetrate target cells.
| Compound | Organism | Assay | Value | Reference |
| This compound | Francisella novicida | EC50 | 23.2 ± 1.2 µM | [3] |
| Francisella novicida | MIC | 254 µM | [3] | |
| Compound 1 (lipophilic prodrug) | Francisella novicida | EC50 | 45.2 ± 3.7 µM | [3] |
| Francisella novicida | MIC | 202 µM | [3] | |
| Prodrug 7l | Plasmodium falciparum | IC50 | 0.37 µM | [4] |
| Fosmidomycin | Francisella novicida | EC50 | 3.6 ± 0.2 µM | [3] |
| Francisella novicida | MIC | 136 µM | [3] |
Experimental Protocols
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium to predict oral drug absorption.[5] When cultured on semipermeable filters, Caco-2 cells differentiate into a polarized monolayer with tight junctions and express various transporters.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound (this compound or derivative)
-
Analytical standards
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells in supplemented DMEM. Seed the cells onto the apical side of the Transwell inserts at an appropriate density.
-
Monolayer Formation: Maintain the cell cultures for 21-28 days to allow for differentiation and the formation of a confluent, polarized monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Assay Preparation: Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS) and equilibrate for 30 minutes at 37°C.
-
Compound Addition: Prepare a solution of the test compound in the transport buffer. To measure apical-to-basolateral (A-B) permeability, add the compound solution to the apical chamber. To measure basolateral-to-apical (B-A) permeability, add the compound solution to the basolateral chamber.
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh transport buffer.
-
Quantification: Analyze the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of the compound in the donor chamber (µmol/cm³)
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment. This assay is useful for predicting passive permeability and can be adapted to model different biological barriers by altering the lipid composition of the membrane.
Materials:
-
96-well filter plates (donor plate) and 96-well acceptor plates
-
Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Test compound (this compound or derivative)
-
Analytical standards
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Preparation: Pipette a small volume (e.g., 5 µL) of the lipid solution onto the filter of each well of the donor plate. Allow the solvent to evaporate completely.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer.
-
Donor Plate Preparation: Prepare solutions of the test compounds in the same buffer and add them to the wells of the lipid-coated donor plate.
-
Assay Assembly: Carefully place the donor plate on top of the acceptor plate, ensuring the filters are in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the effective permeability coefficient (Pe) using an appropriate equation that takes into account the volume of the donor and acceptor wells, the area of the filter, and the incubation time.
Conclusion
Assessing the cell permeability of this compound and its derivatives is crucial for the development of effective antimicrobial agents. The Caco-2 and PAMPA assays are valuable tools for this purpose, providing insights into both passive and active transport mechanisms. While this compound itself exhibits poor permeability, the development of lipophilic prodrugs has shown promise in overcoming this limitation, leading to enhanced biological activity. The protocols provided here offer a framework for researchers to evaluate the permeability of novel this compound analogs and to advance the development of this important class of inhibitors.
References
- 1. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antitubercular Activity of Fosmidomycin, this compound, and their Lipophilic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Antibacterial Spectrum of FR900098
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial spectrum of FR900098, a potent inhibitor of the non-mevalonate pathway of isoprenoid biosynthesis. Detailed protocols for assessing its antibacterial activity are also included to facilitate further research and development.
Introduction
This compound is a natural phosphonic acid antibiotic produced by Streptomyces rubellomurinus.[1][2] It is the acetyl derivative of fosmidomycin and a well-established inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate (or MEP) pathway for isoprenoid biosynthesis.[2][3][4][5] This pathway is essential in most bacteria, parasites, and plants, but absent in humans, making DXR an attractive target for novel antimicrobial agents.[2][3][6] this compound has demonstrated significant activity against a variety of pathogenic microorganisms.
Mechanism of Action
This compound exerts its antibacterial effect by specifically inhibiting the DXR enzyme.[3][4] DXR catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).[6] By blocking this crucial step, this compound prevents the synthesis of essential isoprenoid precursors, which are vital for various cellular functions, including cell wall biosynthesis, leading to bacterial cell death.[1]
Antibacterial Spectrum
This compound has shown a broad spectrum of activity, particularly against Gram-negative bacteria.[1][3] Its efficacy against Gram-positive bacteria is generally less pronounced.[6] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial species as reported in the literature.
Table 1: Antibacterial Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Escherichia coli | 62 nM (IC50 for DXR) | [7] | ||
| Francisella novicida | 254 | [7] | ||
| Pseudomonas aeruginosa | Various | [1] | ||
| Proteus vulgaris | Various | [1] |
Table 2: Antibacterial Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Bacillus anthracis | >100 | [6] | ||
| Staphylococcus aureus | >100 | [6] | ||
| Enterococcus faecalis | >100 | [6] |
Note: The activity of this compound can be influenced by the presence of the glycerol-3-phosphate transporter (GlpT), which facilitates its entry into bacterial cells.[2][7] Some bacteria lacking this transporter may exhibit natural resistance.[2][7]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard broth microdilution method to determine the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water) to create a high-concentration stock solution.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Controls: Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[8]
Visualizations
Signaling Pathway: Inhibition of the Non-Mevalonate Pathway
Caption: Inhibition of the DXR enzyme by this compound in the non-mevalonate pathway.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Studies on new phosphonic acid antibiotics. I. FR-900098, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy | PLOS One [journals.plos.org]
- 3. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and antitubercular activity of fosmidomycin, this compound, and their lipophilic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial and Antitubercular Activity of Fosmidomycin, this compound, and their Lipophilic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to the Antimicrobial Agent Fosmidomycin and an this compound Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FR900098 as a Tool to Study Isoprenoid Biosynthesis in Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenoid biosynthesis is a critical metabolic pathway in a wide range of pathogens, responsible for the production of essential molecules such as quinones, carotenoids, and the prenyl groups of proteins. Many pathogenic bacteria and protozoa, including Mycobacterium tuberculosis and Plasmodium falciparum, utilize the 2-C-methyl-D-erythritol 4-phosphate (MEP) or non-mevalonate pathway for isoprenoid synthesis. This pathway is absent in humans, who use the mevalonate pathway, making the enzymes of the MEP pathway attractive targets for the development of novel antimicrobial agents.[1][2][3][4]
FR900098 is a potent and specific inhibitor of 1-deoxy-D-xylulose-5-phosphate (DXP) reductoisomerase (DXR), the second enzyme in the MEP pathway.[1][5][6] Its targeted action and efficacy at nanomolar concentrations make it an invaluable tool for studying the role of isoprenoid biosynthesis in the physiology and pathogenesis of various microorganisms. These application notes provide detailed protocols and data to facilitate the use of this compound in research and drug development.
Mechanism of Action
This compound acts as a competitive inhibitor of DXR, binding to the active site and preventing the conversion of DXP to MEP.[7] This inhibition halts the entire MEP pathway, leading to the depletion of essential isoprenoid precursors and ultimately causing cell death. The specificity of this compound for DXR in the MEP pathway allows for targeted investigation of this metabolic route without affecting host cell metabolism.
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound against DXR from various pathogens and its minimum inhibitory concentrations (MIC) against whole organisms.
| Pathogen | Target/Organism | IC₅₀ (nM) | MIC (µM) | Reference |
| Plasmodium falciparum | Recombinant DXP reductoisomerase | 18 | - | [1] |
| Plasmodium falciparum (clinical isolates) | Whole-cell | 118 (geometric mean) | - | [1] |
| Francisella tularensis LVS | Purified DXR | 230 | - | [8] |
| Francisella novicida | Whole-cell | - | 202 | [8] |
| Mycobacterium tuberculosis | Purified DXR | - | - | [9][10][11][12] |
Note: The activity of this compound against whole-cell Mycobacterium tuberculosis is limited due to poor penetration of its thick cell wall.[8][13] Lipophilic prodrugs of this compound have been synthesized to overcome this limitation.[13][14]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial pathogen using the broth microdilution method.[15][16][17]
Materials:
-
This compound
-
Bacterial pathogen of interest
-
Appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution. Further dilute in the growth medium to the highest concentration to be tested.
-
Prepare Bacterial Inoculum: Culture the bacterial pathogen overnight in the appropriate growth medium. Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound solution in the growth medium to create a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Controls:
-
Growth Control: A well containing only the growth medium and the bacterial inoculum (no this compound).
-
Sterility Control: A well containing only the growth medium (no bacteria or this compound).
-
-
Incubation: Incubate the plate under the appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.[16][18]
Protocol 2: In Vitro DXR Enzyme Inhibition Assay
This protocol describes how to measure the inhibitory activity of this compound against purified DXR enzyme.[19][20][21]
Materials:
-
Purified recombinant DXR enzyme
-
This compound
-
1-deoxy-D-xylulose-5-phosphate (DXP) - substrate
-
NADPH - cofactor
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM MnCl₂)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the purified DXR enzyme.
-
Pre-incubation with Inhibitor: Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C).
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, DXP.
-
Monitor Reaction: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocity for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Protocol 3: Metabolic Labeling of Isoprenoids
This protocol allows for the study of the effect of this compound on the biosynthesis of new isoprenoids using metabolic labeling with a labeled precursor.[22][23][24][25][26][27]
Materials:
-
Pathogen culture
-
This compound
-
Labeled isoprenoid precursor (e.g., [¹⁴C]-acetate, alkyne-modified isoprenoid analog)
-
Appropriate growth medium
-
Scintillation counter or fluorescence imaging system
-
Cell lysis buffer
-
Reagents for downstream analysis (e.g., chromatography, click chemistry)
Procedure:
-
Culture Preparation: Grow the pathogen to the desired growth phase (e.g., mid-logarithmic phase).
-
Inhibitor Treatment: Treat the cultures with varying concentrations of this compound for a specific duration. Include an untreated control.
-
Metabolic Labeling: Add the labeled isoprenoid precursor to the cultures and incubate for a period to allow for its incorporation into newly synthesized isoprenoids.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using an appropriate method.
-
Analysis:
-
For radiolabeled precursors, quantify the incorporated radioactivity in different cellular fractions using a scintillation counter.
-
For alkyne-modified probes, perform a click chemistry reaction with a fluorescent azide reporter to visualize and quantify the labeled isoprenoids using fluorescence microscopy or flow cytometry.[23][24]
-
-
Data Interpretation: Compare the level of labeled isoprenoids in this compound-treated cells to the untreated control to assess the inhibitory effect on isoprenoid biosynthesis.
Mandatory Visualizations
Caption: The MEP pathway for isoprenoid biosynthesis and the inhibitory action of this compound.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for the in vitro DXR enzyme inhibition assay.
References
- 1. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Isoprenoid biosynthesis in bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-guided design and biosynthesis of a novel FR-900098 analogue as a potent Plasmodium falciparum 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substitution of the phosphonic acid and hydroxamic acid functionalities of the DXR inhibitor this compound: an attempt to improve the activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl this compound analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Antibacterial and antitubercular activity of fosmidomycin, this compound, and their lipophilic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. protocols.io [protocols.io]
- 18. idexx.com [idexx.com]
- 19. A high-throughput screening assay for simultaneous selection of inhibitors of Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate synthase (Dxs) or 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Isoprenoid biosynthesis in bacteria: a novel pathway for the early steps leading to isopentenyl diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Cell Permeability of FR900098 with Prodrugs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers in overcoming the challenges associated with the poor cell permeability of FR900098 through the use of prodrug strategies.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, handling, and evaluation of this compound prodrugs.
A. Prodrug Synthesis
Question: My phosphonate esterification reaction to create an this compound prodrug is resulting in a low yield. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in phosphonate esterification are a frequent challenge. The primary causes and potential solutions are outlined below:
-
Suboptimal Reaction Conditions: The Michaelis-Arbuzov reaction, a common method for forming the C-P bond in phosphonates, often requires high temperatures (120-160°C), which can lead to degradation of starting materials or the final product.[1]
-
Troubleshooting:
-
Optimize Temperature: Carefully control and optimize the reaction temperature. Insufficient heating can lead to an incomplete reaction, while excessive heat can cause degradation.[2]
-
Use Catalysis: The use of Lewis acids or microwave irradiation can often improve yields and shorten reaction times.[2]
-
Alternative Methods: For substrates sensitive to high temperatures, consider alternative methods like the Pudovik reaction or palladium-catalyzed cross-coupling reactions.[3]
-
-
-
Side Reactions: The alkyl halide byproduct generated during the reaction can react with the starting trialkyl phosphite, leading to a mixture of products and reducing the yield of the desired phosphonate.[2]
-
Troubleshooting:
-
Choice of Phosphite: Use a trialkyl phosphite that generates a low-boiling alkyl halide byproduct (e.g., trimethyl or triethyl phosphite), which can be removed by distillation during the reaction.[2]
-
Stoichiometry: Carefully control the stoichiometry of the reactants to minimize side reactions.
-
-
-
Hydrolysis: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, which can significantly reduce the isolated yield.[2]
-
Troubleshooting:
-
Maintain Neutral pH: Ensure that the reaction and workup conditions are maintained at or near neutral pH.[2]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the starting materials and products.
-
Mild Workup: Employ mild workup procedures, avoiding strong acids or bases.
-
-
-
Purification Challenges: The polarity of phosphonate esters can make purification by standard silica gel chromatography difficult.
-
Troubleshooting:
-
Alternative Chromatography: Consider using alternative stationary phases like alumina or reverse-phase chromatography.
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method.[1]
-
Vacuum Distillation: For volatile products, vacuum distillation can be a suitable purification technique.[2]
-
-
Logical Flow for Troubleshooting Low Yield in Phosphonate Esterification:
Caption: Troubleshooting workflow for low yields in phosphonate esterification.
B. Prodrug Stability and Handling
Question: My lipophilic this compound prodrug is poorly soluble in aqueous buffers for my in vitro assays. How can I address this?
Answer:
Poor aqueous solubility is a common issue with lipophilic prodrugs. Here are some strategies to improve solubility for in vitro testing:
-
Co-solvents: Use a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to dissolve the compound before diluting it in the aqueous assay buffer. Be mindful that high concentrations of organic solvents can affect cell viability and enzyme activity.
-
Formulation with Excipients: For in vivo studies, and sometimes for in vitro assays, formulating the prodrug with solubility-enhancing excipients like cyclodextrins or surfactants (e.g., Tween 80) can be effective.
-
Sonication: Gentle sonication can help to disperse and dissolve the compound in the aqueous buffer.
-
pH Adjustment: Depending on the presence of ionizable groups in the prodrug moiety, adjusting the pH of the buffer may improve solubility. However, ensure the final pH is compatible with your assay system.
-
Prodrug Design: If solubility issues persist and hinder evaluation, consider designing prodrugs with a better balance of lipophilicity and hydrophilicity. For instance, incorporating a hydrophilic group into the promoiety that is cleaved off inside the cell can be a viable strategy.[4]
Question: I am concerned about the stability of my this compound prodrug in my experimental system. How can I assess its stability?
Answer:
Assessing the stability of your prodrug is crucial for interpreting experimental results. Here's how you can evaluate stability in different matrices:
-
Chemical Stability: Incubate the prodrug in your assay buffer at the experimental temperature and time points. Analyze the samples by HPLC or LC-MS to quantify the amount of intact prodrug remaining over time.
-
Plasma Stability: Incubate the prodrug in plasma (e.g., human, mouse) at 37°C. At various time points, precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS to determine the rate of prodrug degradation.[5][6]
-
Cell Lysate Stability: To assess intracellular stability, incubate the prodrug with cell lysates from the cell line used in your experiments. Monitor the degradation of the prodrug over time using LC-MS.
C. Permeability and Efficacy Assays
Question: In my Caco-2 permeability assay, I am observing a high efflux ratio for my this compound prodrug. What does this mean and what should I do?
Answer:
A high efflux ratio (Papp(B-A) / Papp(A-B) > 2) in a Caco-2 assay indicates that your prodrug is likely a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[7] This means the compound is actively pumped out of the cells, which can limit its intracellular concentration and overall efficacy.
-
Confirmation of Efflux: To confirm the involvement of a specific transporter, you can perform the Caco-2 assay in the presence of a known inhibitor of that transporter (e.g., verapamil for P-gp). A significant decrease in the efflux ratio in the presence of the inhibitor would confirm its role.
-
Implications for Drug Development: High efflux can be a significant hurdle for oral bioavailability. Strategies to overcome this include:
-
Prodrug Modification: Designing new prodrugs that are not substrates for the efflux transporter.
-
Co-administration with an Inhibitor: In some cases, co-administration of the drug with an efflux pump inhibitor can be considered, although this can lead to drug-drug interactions.
-
Question: My DXR enzyme inhibition assay is giving inconsistent results. What are the potential sources of error?
Answer:
Inconsistent results in a DXR enzyme inhibition assay can arise from several factors:
-
Enzyme Activity: Ensure the purified DXR enzyme is active and used at an appropriate concentration. Enzyme activity can be lost due to improper storage or handling.
-
Substrate and Cofactor Concentrations: The concentrations of the substrate (DOXP) and cofactor (NADPH) should be carefully controlled and optimized. The assay monitors the oxidation of NADPH, so its initial concentration and stability are critical.
-
Inhibitor Solubility: As mentioned previously, poor solubility of the lipophilic prodrugs in the aqueous assay buffer can lead to inaccurate IC50 values. Ensure the inhibitor is fully dissolved.
-
Assay Conditions: Maintain consistent assay conditions, including pH, temperature, and incubation time.
-
Data Analysis: Use appropriate data analysis methods to calculate IC50 values. Ensure that the data points fit a standard dose-response curve.
II. Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its prodrugs to facilitate comparison.
Table 1: In Vitro Activity of this compound and Analogs
| Compound | Target Organism | Assay | Value | Reference |
| This compound | Plasmodium falciparum | IC50 | 118 nM | [8] |
| Fosmidomycin | Plasmodium falciparum | IC50 | 301 nM | [8] |
| This compound | Recombinant P. falciparum DXR | IC50 | 18 nM | [8] |
| Fosmidomycin | Recombinant P. falciparum DXR | IC50 | 32 nM | [8] |
| This compound | Francisella tularensis LVS DXR | IC50 | 230 nM | [9] |
| Fosmidomycin | Francisella tularensis LVS DXR | IC50 | 247 nM | [9] |
| This compound | Francisella novicida | MIC | 250 µM | [9] |
| Fosmidomycin | Francisella novicida | MIC | 136 µM | [9] |
| Compound 1 (acyloxyalkyl ester prodrug) | Francisella novicida | MIC | 200 µM | [9] |
| This compound | Francisella novicida | EC50 | 23.2 µM | [9] |
| Fosmidomycin | Francisella novicida | EC50 | 3.6 µM | [9] |
| Compound 1 (acyloxyalkyl ester prodrug) | Francisella novicida | EC50 | 45.2 µM | [9] |
Table 2: In Vivo Efficacy of this compound Prodrugs in Malaria Mouse Models
| Prodrug Type | Administration Route | Efficacy Improvement vs. This compound | Reference |
| Acyloxyalkyl ester | Oral | 2-fold increased activity | [10] |
| Alkoxycarbonyloxyethyl ester | Oral | Increased oral activity | [11] |
| Diaryl ester | Oral | Efficacy comparable to intraperitoneal administration of parent drug | [12] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of this compound prodrugs.
A. General Synthesis of a Pivaloyloxymethyl (POM) Ester Prodrug of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Protection of the Hydroxamic Acid: Protect the hydroxamic acid moiety of this compound, for example, as a benzyl ether, to prevent side reactions.
-
Activation of the Phosphonic Acid: Convert the phosphonic acid to a more reactive species. A common method is to treat the protected this compound with oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM) to form the phosphonic dichloride.
-
Esterification: React the activated phosphonic acid with 2 equivalents of hydroxymethyl pivalate in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), in an anhydrous solvent like DCM or acetonitrile. The reaction is typically carried out at room temperature and monitored by TLC or LC-MS.
-
Deprotection: Remove the protecting group from the hydroxamic acid. For a benzyl ether, this is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Purification: Purify the final prodrug using an appropriate method, such as column chromatography or recrystallization.
Synthetic Workflow for this compound Prodrug Synthesis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 4. Highly water-soluble lipophilic prodrugs of the anti-HIV nucleoside analogue 2',3'-dideoxycytidine and its 3'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the Late Biosynthetic Steps of Antimalarial Compound FR-900098 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyloxyalkyl ester prodrugs of this compound with improved in vivo anti-malarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alkoxycarbonyloxyethyl ester prodrugs of this compound with improved in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diaryl ester prodrugs of this compound with improved in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FR900098 Resistance Mechanisms in Bacteria
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to FR900098. The content addresses specific experimental issues, offers detailed protocols, and summarizes key data to facilitate your research.
Frequently Asked Questions (FAQs)
FAQ 1: My bacterial culture is showing unexpected resistance to this compound. What are the primary causes?
Unexpected resistance to this compound and its analogs typically arises from one of three primary mechanisms: modification of the drug target, impaired drug uptake, or active removal of the drug from the cell.
-
Target Modification (Most Common): The primary target of this compound is the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr), which is essential for the methylerythritol phosphate (MEP) pathway of isoprenoid biosynthesis.[1][2] The most frequently observed resistance mechanism involves point mutations in the dxr gene. The S222T mutation, in particular, alters the drug's binding site, significantly reducing its inhibitory activity.[1][3]
-
Impaired Drug Uptake: this compound is a prodrug, and its parent compound, fosmidomycin, requires the glycerol-3-phosphate transporter (GlpT) for entry into bacterial cells.[4][5] Mutations that inactivate or downregulate the glpT gene can prevent the drug from reaching its cytoplasmic target, thereby conferring resistance.[5]
-
Active Efflux: Many bacteria possess efflux pumps that can actively transport a wide range of compounds, including antibiotics, out of the cell.[6] Overexpression or enhanced activity of these pumps can lower the intracellular concentration of this compound below its effective threshold. Experiments often utilize efflux pump-deficient E. coli strains to minimize this effect.[2]
FAQ 2: How can I confirm if observed resistance is due to a mutation in the dxr gene?
If you suspect resistance is due to target modification, a straightforward molecular biology workflow can be used to identify mutations in the dxr gene. This involves isolating the resistant strain, amplifying its dxr gene, and comparing its sequence to a wild-type reference.
-
Isolate Resistant Colonies: Streak the resistant culture on an agar plate containing a selective concentration of this compound or fosmidomycin. Pick a single, well-isolated colony for further analysis.
-
Quantify Resistance: Perform a Minimum Inhibitory Concentration (MIC) assay to confirm and quantify the level of resistance compared to the wild-type strain (see protocol in FAQ 3).
-
Genomic DNA Isolation: Extract high-quality genomic DNA from an overnight culture of the resistant isolate and the wild-type parent strain using a commercial bacterial genomic DNA isolation kit.
-
PCR Amplification of dxr:
-
Design primers that flank the entire coding sequence of the dxr gene for your bacterial species.
-
Set up a PCR reaction using a high-fidelity DNA polymerase to minimize amplification errors.
-
Reaction Mix (50 µL total):
-
5X High-Fidelity Buffer: 10 µL
-
dNTPs (10 mM): 1 µL
-
Forward Primer (10 µM): 2.5 µL
-
Reverse Primer (10 µM): 2.5 µL
-
Genomic DNA (10-50 ng): 1 µL
-
High-Fidelity Polymerase: 0.5 µL
-
Nuclease-Free Water: to 50 µL
-
-
Cycling Conditions (Example):
-
Initial Denaturation: 98°C for 30s
-
30 Cycles:
-
Denaturation: 98°C for 10s
-
Annealing: 55-65°C for 20s (optimize for primers)
-
Extension: 72°C for 1 min/kb
-
-
Final Extension: 72°C for 5 min
-
-
Verify the correct product size via agarose gel electrophoresis.
-
-
Sequencing and Analysis:
-
Purify the PCR product using a commercial kit.
-
Send the purified product for Sanger sequencing using both the forward and reverse amplification primers.
-
Align the resulting sequences from the resistant isolate to the wild-type dxr sequence using alignment software (e.g., BLAST, Clustal Omega) to identify any nucleotide changes and the corresponding amino acid substitutions.
-
FAQ 3: I am not seeing the expected level of growth inhibition. Could my experimental setup be the issue?
If you observe lower-than-expected efficacy, several experimental factors should be considered before concluding that the bacteria are resistant.
-
Compound Stability: this compound can degrade if not stored properly. Ensure it is stored under recommended conditions (e.g., -20°C, protected from light) and that working solutions are prepared fresh.[7]
-
Bacterial Strain Choice: Standard laboratory strains may possess highly active efflux pumps. For baseline susceptibility testing, it is recommended to use an efflux pump-deficient strain, such as E. coli BW25113 ΔbamBΔtolC, to obtain more consistent results.[2]
-
Inoculum Density: An overly dense bacterial inoculum can overwhelm the antibiotic, leading to apparent resistance. Ensure your inoculum is standardized according to established protocols (e.g., CLSI guidelines).
-
Media Components: Some media components can interfere with antibiotic activity. Use a standard, recommended medium like Mueller-Hinton Broth (MHB) for susceptibility testing.
This method determines the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.[8][9]
-
Prepare Drug Dilutions: In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound in cation-adjusted MHB. The final volume in each well should be 50 µL.
-
Standardize Inoculum: Dilute an overnight bacterial culture in MHB to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension 1:150 to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculate Plate: Add 50 µL of the standardized bacterial suspension to each well containing the drug dilutions, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: A well with 100 µL of inoculated broth (no drug).
-
Sterility Control: A well with 100 µL of uninoculated broth.
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
FAQ 4: What level of resistance should I expect from a dxr S222T mutation?
The S222T mutation in the Dxr enzyme confers a significant and quantifiable level of resistance to this compound and its analogs. This has been measured both at the cellular level (EC₅₀) and the enzymatic level (IC₅₀).
| Parameter | Strain / Enzyme | Drug | Value | Fold Increase | Reference |
| EC₅₀ (Cell-based) | E. coli Wild-Type (WT) | Fosmidomycin | 4.4 µM (95% CI: 3.7-5.3 µM) | - | [2] |
| EC₅₀ (Cell-based) | E. coli dxr mutant* | Fosmidomycin | ~45-53 µM | ~10-12x | [2] |
| IC₅₀ (Enzyme-based) | Dxr Wild-Type (WT) | This compound | 24 nM (95% CI: 21-29 nM) | - | [10] |
| IC₅₀ (Enzyme-based) | Dxr S222T Mutant | This compound | 890 nM (95% CI: 560-1400 nM) | ~37x | [10] |
| Note: The dxr mutant strain contained five amino acid changes, including S222T.[2] |
These data show that a mutation in the target enzyme can increase the amount of drug required for inhibition by over 35-fold in enzymatic assays and leads to a roughly 10-fold increase in the effective concentration needed to inhibit cellular growth.[2][10]
FAQ 5: How can I overcome resistance mediated by the GlpT transporter?
Resistance due to impaired uptake via the GlpT transporter is a known issue for fosmidomycin and can affect this compound prodrugs that rely on this pathway.[5] This mechanism can be circumvented by using modified prodrugs designed for GlpT-independent entry.
Lipophilic prodrugs of this compound have been developed that can passively diffuse across the bacterial cell membrane.[5] This mode of entry bypasses the need for the GlpT transporter, rendering mutations in the glpT gene ineffective as a resistance mechanism. If you are working with bacterial species known to lack a functional GlpT transporter (e.g., Mycobacterium tuberculosis) or with strains that have acquired glpT mutations, utilizing these lipophilic analogs is a key strategy to ensure the drug reaches its intracellular target.[5]
References
- 1. Resistance to the antimicrobial agent fosmidomycin and an this compound prodrug through mutations in the deoxyxylulose phosphate reductoisomerase gene (dxr) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to the Antimicrobial Agent Fosmidomycin and an this compound Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Molecular Basis for Resistance Against Phosphonate Antibiotics and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Experimental evolution of resistance to an antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Role of the GlpT transporter in FR900098 uptake and resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of the glycerol-3-phosphate transporter (GlpT) in the uptake and resistance of the antimicrobial compound FR900098.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound uptake in bacteria?
A1: this compound, a potent inhibitor of the DXP reductoisomerase enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, primarily enters bacterial cells through the glycerol-3-phosphate (GlpT) transporter.[1][2][3][4] The structural similarity of this compound to glycerol-3-phosphate allows it to be recognized and transported by GlpT.
Q2: How does resistance to this compound develop in relation to the GlpT transporter?
A2: Resistance to this compound can arise from mutations in the glpT gene, which encodes the GlpT transporter. These mutations can lead to a non-functional or less efficient transporter, thereby reducing the uptake of this compound into the bacterial cell and rendering the drug ineffective.[5]
Q3: Are there other transporters involved in this compound uptake?
A3: While GlpT is the primary transporter for fosfomycin and its analogs like this compound, some studies suggest the possibility of other minor transport systems or a low level of membrane diffusion, especially for more lipophilic derivatives of this compound.[2][3]
Q4: What factors regulate the expression of the glpT gene?
A4: The expression of the glpT gene in Escherichia coli is regulated by several factors. It is positively regulated by the cAMP receptor protein (CRP) complex, which is active under conditions of low glucose. The expression is also induced by the presence of its substrate, glycerol-3-phosphate, which inactivates the GlpR repressor.[6][7] Furthermore, anaerobic conditions have been shown to induce glpT expression through the FNR (Fumarate and Nitrate Reductase) regulatory protein.[8][9][10]
Troubleshooting Guides
This section addresses common issues encountered during experiments investigating this compound uptake and resistance.
Issue 1: High variability in this compound minimum inhibitory concentration (MIC) assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent inoculum density | Ensure a standardized inoculum is used for each experiment. Refer to the detailed protocol for preparing the bacterial inoculum. |
| Variations in media composition | Use a consistent batch of Mueller-Hinton Broth (MHB). The presence of glucose can affect glpT expression and thus this compound uptake. |
| This compound degradation | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or lower and avoid repeated freeze-thaw cycles. |
| Contamination of bacterial culture | Streak cultures on agar plates to check for purity before starting the MIC assay. |
Issue 2: No significant difference in this compound susceptibility between wild-type and suspected glpT mutant strains.
| Possible Cause | Troubleshooting Step |
| Incomplete knockout or reversion of the glpT mutation | Verify the glpT mutation by PCR and DNA sequencing. |
| Compensatory mutations | Sequence the genome of the resistant strain to check for mutations in other genes that might affect drug uptake or efflux. |
| Alternative uptake pathways | Investigate the role of other potential transporters, such as UhpT, which is known to transport the related compound fosfomycin. |
| Issues with the this compound compound | Test the activity of the this compound stock on a known sensitive control strain. |
Issue 3: Low or inconsistent measurements in this compound uptake assays.
| Possible Cause | Troubleshooting Step |
| Low expression of GlpT transporter | Induce glpT expression by growing the bacteria in a medium containing glycerol-3-phosphate and low glucose. |
| Inefficient washing of cells | Optimize the washing steps to ensure complete removal of extracellular radiolabeled this compound without lysing the cells. Use ice-cold buffer for washing. |
| Cell leakage | Assess cell viability after the uptake and washing steps to ensure the cell membrane remains intact. |
| Quenching of radioactive signal | Ensure the scintillation cocktail is compatible with your sample and that the sample is properly solubilized. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound against various organisms and enzymes.
| Organism/Enzyme | Parameter | Value | Reference |
| Francisella tularensis LVS DXR | IC50 | 230 nM | [1] |
| E. coli DXR | IC50 | 62 nM | [1] |
| Francisella novicida | EC50 | 23.2 µM | [1][2] |
| E. coli expressing wild-type Dxr | EC50 | ~10 µM | [9] |
| E. coli expressing Dxr-S222T mutant | EC50 | >50 µM | [9] |
Table 2: Effect of glpT mutation on this compound activity in Francisella novicida.
| Strain | Compound | Concentration | % Inhibition of Growth | Reference |
| Wild-type | This compound | 200 µg/ml | 97.1 ± 0.8% | [3] |
| glpT mutant | This compound | 200 µg/ml | 55 ± 5% | [3] |
| Wild-type | Fosmidomycin | 200 µg/ml | 99.6 ± 0.2% | [3] |
| glpT mutant | Fosmidomycin | 200 µg/ml | 0% | [3] |
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is based on the broth microdilution method.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strain of interest
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile water or a suitable solvent to a high concentration (e.g., 10 mg/mL). Filter-sterilize the stock solution.
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6). c. Dilute the bacterial culture in MHB to a final concentration of approximately 5 x 105 CFU/mL.
-
Prepare Serial Dilutions of this compound: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of a row and mix well. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 105 CFU/mL. Include a growth control well (bacteria in MHB without this compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD600 of each well.
Protocol 2: Construction of a glpT Knockout Mutant in E. coli using the Lambda Red Recombinase System
This protocol is adapted from the method described by Datsenko and Wanner.
Materials:
-
E. coli strain carrying the pKD46 plasmid (expresses the lambda Red recombinase)
-
pKD4 or pKD13 plasmid (template for kanamycin resistance cassette)
-
Primers with homology to the regions flanking the glpT gene and to the kanamycin resistance cassette
-
L-arabinose
-
Kanamycin
-
Electroporator and cuvettes
Procedure:
-
Primer Design: Design primers (~70 bp) with ~50 bp of homology to the regions immediately upstream and downstream of the glpT gene, and ~20 bp of priming sequence for the kanamycin resistance cassette from pKD4 or pKD13.
-
Generate the Gene Disruption Cassette: Use PCR to amplify the kanamycin resistance cassette from the template plasmid using the designed primers. Purify the PCR product.
-
Prepare Electrocompetent Cells: a. Grow the E. coli strain carrying pKD46 at 30°C in SOB medium to an OD600 of ~0.6. b. Induce the expression of the lambda Red recombinase by adding L-arabinose to a final concentration of 10 mM and continue to incubate for 1-2 hours. c. Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.
-
Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.
-
Selection of Mutants: a. Immediately after electroporation, add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for the expression of the kanamycin resistance gene. b. Plate the cells on LB agar plates containing kanamycin (30 µg/mL).
-
Verification of Knockout: a. Confirm the correct insertion of the resistance cassette and deletion of the glpT gene by PCR using primers that flank the glpT locus. b. Further verification can be done by DNA sequencing.
Protocol 3: Radiolabeled this compound Uptake Assay
This is a general protocol that will require optimization for specific bacterial strains and experimental conditions.
Materials:
-
Radiolabeled this compound (e.g., [3H]-FR900098 or [14C]-FR900098)
-
Bacterial strain of interest (wild-type and glpT mutant)
-
Uptake buffer (e.g., M9 minimal medium salts)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus with appropriate filters (e.g., 0.45 µm nitrocellulose)
Procedure:
-
Prepare Bacterial Cells: a. Grow bacteria to mid-log phase in a suitable medium. To induce glpT expression, consider using a minimal medium with glycerol-3-phosphate as the primary carbon source. b. Harvest the cells by centrifugation and wash them twice with ice-cold uptake buffer. c. Resuspend the cells in uptake buffer to a desired final OD600 (e.g., 1.0).
-
Perform the Uptake Assay: a. Pre-warm the cell suspension to the desired temperature (e.g., 37°C). b. Initiate the uptake by adding a known concentration of radiolabeled this compound to the cell suspension. c. At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), take aliquots (e.g., 100 µL) of the cell suspension.
-
Stop the Uptake and Separate Cells: a. Immediately filter the aliquot through a pre-wetted nitrocellulose filter under vacuum. b. Quickly wash the filter with a large volume (e.g., 5 mL) of ice-cold uptake buffer to remove extracellular radioactivity.
-
Measure Radioactivity: a. Place the filter in a scintillation vial. b. Add an appropriate volume of scintillation cocktail. c. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: a. Determine the amount of this compound taken up by the cells at each time point by comparing the counts to a standard curve of the radiolabeled compound. b. Normalize the uptake to the cell density (e.g., per mg of total protein or per 109 cells). c. Compare the uptake rates between the wild-type and glpT mutant strains.
Visualizations
Caption: this compound uptake via GlpT and mechanism of resistance.
Caption: Regulation of GlpT transporter expression in E. coli.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy | PLOS One [journals.plos.org]
- 3. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy | PLOS One [journals.plos.org]
- 4. [PDF] Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy | Semantic Scholar [semanticscholar.org]
- 5. Molecular Basis for Resistance Against Phosphonate Antibiotics and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to the Antimicrobial Agent Fosmidomycin and an this compound Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated Expression of GlpT and UhpT via FNR Activation Contributes to Increased Fosfomycin Susceptibility in Escherichia coli under Anaerobic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Development and Troubleshooting of GlpT-Independent FR9000998 Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the development and experimental use of GlpT-independent analogs of FR900098. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, structured data presentations, and key experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its analogs?
This compound and its analogs are potent inhibitors of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr), also known as IspC.[1][2] This enzyme is the second and rate-limiting step in the non-mevalonate or methylerythritol phosphate (MEP) pathway of isoprenoid biosynthesis.[1][3] The MEP pathway is essential for the survival of many pathogens, including various bacteria and parasites like Plasmodium falciparum, but is absent in humans, making Dxr an attractive drug target.[1][3][4]
Q2: Why is the development of GlpT-independent analogs of this compound necessary?
The parent compound, this compound, and the related fosmidomycin, are hydrophilic molecules that rely on the glycerol-3-phosphate transporter (GlpT) for entry into bacterial cells.[5][6] A significant mechanism of resistance to these compounds is the downregulation or mutation of the glpT gene, which prevents the drug from reaching its intracellular target.[5][6] GlpT-independent analogs are designed to bypass this transporter, typically by increasing their lipophilicity, allowing them to diffuse across the cell membrane and maintain efficacy against GlpT-deficient or resistant strains.[5][6]
Q3: What are the common strategies for creating GlpT-independent analogs of this compound?
The primary strategy is to mask the negatively charged phosphonate group with lipophilic moieties, creating a prodrug. These promoieties are designed to be cleaved by intracellular enzymes, releasing the active this compound inside the cell. Common prodrug strategies include the use of acyloxyalkyl, diaryl, or pivaloyloxymethyl (POM) esters.[7] Another approach involves modifying the N-acyl or O-linked groups of the this compound scaffold to enhance both Dxr inhibition and membrane permeability.[1][2]
Q4: How do I choose the appropriate experimental model to test my GlpT-independent analog?
The choice of model depends on the research question. To confirm GlpT independence, you should use a wild-type strain and a corresponding glpT deletion or mutant strain of the target organism. A successful GlpT-independent analog should show similar minimum inhibitory concentrations (MICs) against both strains, whereas the parent compound will be significantly less effective against the mutant.[5][6][8] For intracellular pathogens, a cell-based infection model (e.g., macrophages or epithelial cells) is necessary to assess the compound's ability to cross eukaryotic cell membranes.[5][6]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of GlpT-independent this compound analogs.
Issue 1: Inconsistent or No Activity in Whole-Cell Assays (High MIC/EC50 Values)
Possible Cause 1: Poor Membrane Permeability
-
Question: My analog shows potent inhibition of purified Dxr enzyme but is inactive against whole cells. What could be the problem?
-
Answer: This is a classic issue of poor cellular uptake. The lipophilic promoiety may not be sufficient to overcome the cell wall/membrane barrier of your specific test organism. Consider that Gram-negative and Gram-positive bacteria, as well as mycobacteria with their unique mycolic acid layer, present different permeability challenges. It is also possible that the compound is being actively removed from the cell by efflux pumps.
Possible Cause 2: Prodrug Instability or Inefficient Cleavage
-
Question: My prodrug analog is not showing the expected activity. How can I determine if the prodrug is being properly activated?
-
Answer: The promoiety must be stable enough in the assay medium to allow for cellular uptake but labile enough to be cleaved by intracellular enzymes to release the active drug. You can assess prodrug stability by incubating it in your assay medium over time and measuring its concentration using LC-MS. To confirm intracellular cleavage, you can lyse the cells after treatment and use LC-MS to detect the presence of the parent this compound. If the parent compound is not detected, it suggests a problem with enzymatic activation in your specific cell type.
Possible Cause 3: Target-Based Resistance
-
Question: My analog was initially effective, but I am now observing resistance. What is the likely mechanism?
-
Answer: While GlpT-independent analogs circumvent transporter-based resistance, resistance can still arise through mutations in the Dxr enzyme that reduce the binding affinity of the inhibitor. Sequencing the dxr gene of resistant isolates can confirm this.
Issue 2: High Variability in Experimental Replicates
Possible Cause 1: Compound Precipitation
-
Question: I am seeing large error bars in my dose-response curves. What could be causing this variability?
-
Answer: Lipophilic analogs can have poor aqueous solubility. Your compound may be precipitating out of solution at higher concentrations in your assay medium. Visually inspect your stock solutions and the wells of your assay plates for any signs of precipitation. You can also measure the solubility of your compound in the assay buffer. Using a small percentage of a co-solvent like DMSO can help, but be mindful of its potential effects on the cells.
Possible Cause 2: Inconsistent Cell Seeding or Inoculum Preparation
-
Question: My results vary significantly from one experiment to the next. How can I improve reproducibility?
-
Answer: For cell-based assays, ensure that you have a homogenous single-cell suspension and that you are seeding the plates evenly. For antimicrobial susceptibility testing, the size of the bacterial inoculum is critical and should be standardized, for example, to a 0.5 McFarland standard.
Issue 3: Discrepancy Between In Vitro Enzyme Inhibition and Whole-Cell Activity
Question: My analog is a very potent inhibitor of the purified Dxr enzyme, but its whole-cell activity is much weaker than other analogs with similar enzyme inhibition values. Why might this be? Answer: This discrepancy highlights the multifactorial nature of drug efficacy. While potent target engagement is essential, the overall activity in a cellular context is also governed by factors such as:
-
Cellular uptake and efflux: As discussed, the compound must be able to enter the cell and evade efflux pumps.
-
Intracellular stability: The compound may be metabolized or degraded by other intracellular enzymes before it can reach its target.
-
Off-target effects: The compound may have off-target activities that affect cell viability, confounding the interpretation of its specific antimicrobial effect.
Data Presentation
Table 1: In Vitro Dxr Inhibition of this compound and Analogs
| Compound | Target Organism/Enzyme | IC50 (nM) | Reference |
| This compound | P. falciparum Dxr | 18 | [9] |
| This compound | F. tularensis LVS Dxr | 230 | [5][6] |
| Fosmidomycin | F. tularensis LVS Dxr | 247 | [5][6] |
| Compound 16j (O-linked analog) | M. tuberculosis Dxr | 1450 | [1] |
| Compound 16j (O-linked analog) | Y. pestis Dxr | 330 | [1] |
| Compound 6l (N-alkoxyaryl analog) | P. falciparum Dxr | 110 | [3] |
| Compound 6n (N-alkoxyaryl analog) | P. falciparum Dxr | 470 | [3] |
Table 2: Whole-Cell Activity of this compound and GlpT-Independent Analogs
| Compound | Organism | Assay Type | Value (µM) | GlpT Independent? | Reference |
| This compound | F. novicida | MIC | 254 | No | [5][6] |
| This compound | F. novicida | EC50 | 23.2 | No | [5][6][8] |
| Compound 1 (Prodrug) | F. novicida | MIC | 202 | Yes | [5][6] |
| Compound 1 (Prodrug) | F. novicida | EC50 | 45.2 | Yes | [5][6][8] |
| Compound 7l (Prodrug) | P. falciparum | IC50 | 0.37 | N/A | [3] |
| Diethyl/diPOM Prodrugs | M. tuberculosis | MIC | 3-12 µg/mL | Yes | [2] |
Experimental Protocols
Dxr Inhibition Assay (Spectrophotometric)
This protocol is adapted from methods used for assaying Dxr from various pathogenic bacteria.
Principle: The activity of Dxr is monitored by measuring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.
Materials:
-
Purified recombinant Dxr enzyme
-
Assay buffer: 100 mM Tris-HCl, pH 7.8, 25 mM MgCl₂
-
NADPH solution (in assay buffer)
-
1-deoxy-D-xylulose 5-phosphate (DXP) solution (in assay buffer)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, a final concentration of 0.5-1 µM purified Dxr enzyme, and the desired concentration of the test compound or vehicle control.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Add NADPH to a final concentration of 150 µM and incubate for an additional 10 minutes at 37°C.
-
Initiate the reaction by adding DXP to a final concentration that is approximately at its Kₘ value for the specific Dxr enzyme being used (e.g., ~50 µM for M. tuberculosis Dxr).
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a spectrophotometer.
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds serially diluted
-
96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)
-
Incubator
Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the growth medium. Include a positive control well (no compound) and a negative control well (no bacteria).
-
Dilute the standardized bacterial inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the serially diluted compounds and the positive control well.
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator like resazurin can be added to aid in the determination of the MIC.
Mandatory Visualizations
Caption: The MEP pathway and the inhibitory action of this compound analogs on Dxr.
Caption: Experimental workflow for evaluating GlpT-independent this compound analogs.
Caption: Troubleshooting logic for analogs with high whole-cell MIC values.
References
- 1. Structure-Activity Relationships of the MEPicides: N-acyl and O-linked Analogs of this compound as Inhibitors of Dxr from Mycobacterium tuberculosis and Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of the MEPicides: N-Acyl and O-Linked Analogs of this compound as Inhibitors of Dxr from Mycobacterium tuberculosis and Yersinia pestis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DXR in the MEP pathway with lipophilic N -alkoxyaryl this compound analogs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00642E [pubs.rsc.org]
- 4. Resistance to the Antimicrobial Agent Fosmidomycin and an this compound Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy | PLOS One [journals.plos.org]
- 7. Diaryl ester prodrugs of this compound with improved in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy | PLOS One [journals.plos.org]
- 9. In Vitro and In Vivo Synergy of Fosmidomycin, a Novel Antimalarial Drug, with Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of FR900098 in in vivo models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo efficacy of FR900098.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of this compound in our in vivo model. What are the potential causes?
Low efficacy in vivo can stem from several factors ranging from drug formulation and administration to characteristics of the model organism itself. Key areas to investigate include:
-
Pharmacokinetics and Bioavailability: this compound is a phosphonic acid and may have inherently poor oral bioavailability and cellular permeability.[1][2] Consider if the administration route is optimal and if the compound is reaching the target tissue at a sufficient concentration.
-
Drug Formulation: The solubility and stability of this compound in the chosen vehicle are critical. Improper formulation can lead to precipitation or degradation, reducing the effective dose administered.
-
Cellular Uptake Mechanism: In some bacteria, uptake of this compound is at least partially dependent on the Glycerol-3-Phosphate Transporter (GlpT).[2][3] If your model involves a pathogen that lacks or has a mutated GlpT transporter, the drug may not be entering the cell effectively.
-
Target Resistance: Mutations in the target enzyme, 1-deoxy-D-xylulose-5-phosphate (DXP) reductoisomerase (encoded by the dxr gene), can confer resistance to this compound.[1]
-
Prodrug Conversion: If you are using a prodrug of this compound, its conversion to the active compound may be inefficient in your specific in vivo model. The metabolic activation of these prodrugs is a prerequisite for their activity.[2][4][5][6]
Q2: How can we improve the bioavailability and efficacy of this compound in our experiments?
To address poor bioavailability, researchers have successfully developed and utilized lipophilic prodrugs. These molecules mask the charged phosphonate group, improving absorption and cellular penetration.
-
Acyloxyalkyl Esters: Demonstrated a 2-fold increased activity in mice infected with Plasmodium vinckei when administered orally.[6]
-
Alkoxycarbonyloxyethyl Esters: Also showed increased oral activity in the P. vinckei mouse model.[4]
-
Diaryl Esters: One such prodrug showed efficacy comparable to intraperitoneal (i.p.) administration of the parent compound.[5]
Using a validated prodrug strategy can significantly enhance in vivo performance, especially for oral administration routes. Some prodrugs have also been designed to bypass the GlpT transporter, making them effective against pathogens that may be resistant to the parent compound due to uptake issues.[2][3]
Q3: Our in vivo results are highly variable. What could be causing this inconsistency?
Variability in in vivo experiments can be frustrating. A systematic approach to identifying the cause is essential.
-
Formulation and Administration: Ensure the drug is completely solubilized and stable in your vehicle. Inconsistent dosing due to precipitation or degradation is a common source of variability. Verify the accuracy of your administration technique (e.g., gavage, i.p. injection).
-
Animal Model: Factors such as age, weight, and health status of the animals can influence drug metabolism and clearance. Ensure proper randomization of animals into treatment groups.
-
Infection Model: The timing of treatment relative to infection is critical. Variations in the infection load at the start of treatment can lead to different outcomes. Standardize your infection protocol meticulously.
Q4: Could our target organism be resistant to this compound? How can we check for this?
Yes, resistance is a possibility. The primary mechanism of resistance is a mutation in the drug's target.
-
Mechanism: Mutations in the dxr gene, which encodes the DXP reductoisomerase enzyme, can alter the drug binding site and reduce the inhibitory effect of this compound.[1]
-
Verification:
-
In Vitro Susceptibility Testing: Isolate the pathogen from a treated animal where the drug failed and determine its IC50 or MIC for this compound in vitro. Compare this to a sensitive, wild-type strain.
-
Target Sequencing: Sequence the dxr gene from the potentially resistant isolates to identify mutations known to confer resistance (e.g., S222T mutation in E. coli Dxr).[1]
-
Q5: What are the reported off-target effects of this compound?
Preclinical studies have shown that this compound has a favorable safety profile. It lacks acute toxicity at high doses and shows no evidence of genotoxicity.[7][8][9] The mechanism of action is highly specific to the non-mevalonate isoprenoid biosynthesis pathway, which is absent in humans.[7] This suggests that off-target effects are minimal. However, as with any experimental compound, unexpected phenotypes should be carefully documented.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies of this compound and its prodrugs.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Organism/Model | Value | Reference |
| IC50 (in vitro) | P. falciparum | 118 nM (geometric mean) | [7] |
| IC50 (enzyme) | P. falciparum DXP Reductoisomerase | 18 nM | [7] |
| IC50 (enzyme) | F. tularensis LVS DXR | 230 nM | [2] |
| EC50 (in vitro) | F. novicida | 23.2 µM | [2] |
| Acute Toxicity (LD50) | Rat (oral) | >3000 mg/kg | [7][8][9] |
| Acute Toxicity (LD50) | Rat (intravenous) | >400 mg/kg | [7][8][9] |
Table 2: Efficacy of this compound Prodrugs in P. vinckei Mouse Model
| Prodrug Type | Administration Route | Efficacy Improvement vs. This compound | Reference |
| Acyloxyalkyl Ester | Oral | 2-fold increased activity | [6] |
| Alkoxycarbonyloxyethyl Ester | Oral | Increased oral activity | [4] |
| Diaryl Ester | Oral | Efficacy comparable to i.p. This compound | [5] |
Experimental Protocols
Methodology 1: In Vivo Antimalarial Activity in a Murine Model
This protocol is a generalized summary based on studies using the Plasmodium vinckei mouse model.[4][5][7]
-
Animal Model: Use specific-pathogen-free laboratory mice (e.g., BALB/c or NMRI strains).
-
Infection: Inoculate mice intraperitoneally with P. vinckei-infected red blood cells.
-
Drug Preparation:
-
For oral (p.o.) administration, dissolve this compound or its prodrug in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
For intraperitoneal (i.p.) administration, dissolve in a sterile buffer like PBS.
-
Prepare fresh solutions daily and ensure complete dissolution.
-
-
Drug Administration:
-
Begin treatment 24 hours post-infection.
-
Administer the drug once or twice daily for a period of 3-4 days.
-
Include a vehicle control group and a positive control group (e.g., chloroquine).
-
-
Efficacy Assessment:
-
Monitor parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.
-
Calculate the percentage of infected erythrocytes by counting under a microscope.
-
The primary endpoint is the reduction in parasitemia compared to the vehicle control group. Survival can be a secondary endpoint.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action and delivery.
Troubleshooting Workflow for Low In Vivo Efficacy
Caption: A stepwise guide to troubleshooting low this compound efficacy.
References
- 1. Resistance to the Antimicrobial Agent Fosmidomycin and an this compound Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipophilic prodrugs of this compound are antimicrobial against Francisella novicida in vivo and in vitro and show GlpT independent efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkoxycarbonyloxyethyl ester prodrugs of this compound with improved in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diaryl ester prodrugs of this compound with improved in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyloxyalkyl ester prodrugs of this compound with improved in vivo anti-malarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability and solubility of FR900098 for experimental use
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective experimental use of FR900098, a potent inhibitor of the non-mevalonate pathway of isoprenoid biosynthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to improve the stability and solubility of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a phosphonic acid antibiotic that acts as a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate (DXP) reductoisomerase (DXR), the second enzyme in the non-mevalonate or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway of isoprenoid biosynthesis.[1][2][3] This pathway is essential for the survival of many pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans, making this compound a selective antimicrobial agent.[1]
Q2: What are the main challenges when working with this compound in experimental settings?
A2: The primary challenges with this compound stem from its physicochemical properties. It is a highly polar molecule with a phosphonate group that is typically dianionic at physiological pH.[4] This high polarity results in excellent aqueous solubility but leads to poor cell membrane permeability and consequently, low bioavailability in many experimental systems.[4][5] This can manifest as difficulty in achieving desired intracellular concentrations and may necessitate the use of higher concentrations in vitro or the development of lipophilic prodrugs for in vivo studies.
Q3: In which solvents can I dissolve this compound?
A3: this compound is known to be soluble in aqueous solutions and has been experimentally dissolved in several common laboratory solvents.[1] For in vivo studies, it has been dissolved in water with the aid of ultrasonication to ensure homogenization.[1] For in vitro assays, dimethyl sulfoxide (DMSO) and ethanol have been used.[1] When using ethanol, one protocol involved evaporating the solvent before dissolving the compound in the final aqueous medium to avoid solvent effects on the cells.[1] Due to its polar nature, this compound is expected to have good solubility in polar solvents.
Q4: How should I store this compound powder and stock solutions?
A4: While specific long-term stability data for this compound is not extensively published, general guidelines for phosphonate antibiotics suggest that the powder form should be stored desiccated at -20°C for long-term stability. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. One study has confirmed the stability of this compound in both ethanol and aqueous solutions, though the specific storage conditions and duration were not detailed.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium | The concentration of this compound exceeds its solubility limit in the final medium. | - Prepare a fresh, lower concentration stock solution.- Add the stock solution to the medium dropwise while vortexing to ensure rapid mixing.- Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
| Interaction with components in the cell culture medium (e.g., salts, proteins). | - Test the solubility of this compound in a simpler buffer like PBS to determine if media components are the issue.- If precipitation persists, consider using a small percentage of a co-solvent like DMSO in the final medium (ensure the final DMSO concentration is non-toxic to your cells). | |
| Low or inconsistent activity in cell-based assays | Poor cell membrane permeability of this compound. | - Increase the concentration of this compound, being mindful of potential off-target effects at very high concentrations.- Increase the incubation time to allow for greater uptake.- If available, consider using a more lipophilic prodrug of this compound to enhance cell penetration. |
| Degradation of this compound in the stock solution or experimental setup. | - Prepare fresh stock solutions regularly.- Ensure stock solutions are stored properly at -20°C or -80°C in single-use aliquots.- Check the pH of your experimental medium, as extreme pH values can affect the stability of many compounds. | |
| Inconsistent results in biochemical assays | Interference of this compound with the assay components or detection method. | - Run appropriate controls, including this compound in the assay buffer without the enzyme or cells, to check for direct interference with the readout (e.g., absorbance, fluorescence, luminescence).- If interference is observed, consider modifying the assay protocol or using an alternative detection method. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Soluble | Ultrasonication may be used to aid dissolution for high concentrations.[1] |
| DMSO | Soluble | Used for preparing stock solutions for in vitro assays like the Ames test.[1] |
| Ethanol | Soluble | Has been used as an initial solvent, which was subsequently evaporated.[1] |
Note: Specific quantitative solubility data (e.g., mg/mL) for this compound is not widely available in public literature. The information provided is based on qualitative descriptions from experimental protocols.
Table 2: Biological Activity of this compound
| Assay Type | Organism/Enzyme | Value | Reference |
| IC50 | P. falciparum DXP reductoisomerase | 18 nM | [1] |
| IC50 | F. tularensis LVS DXR | 230 nM | [5] |
| EC50 | F. novicida | 23.2 µM | [5] |
| Geometric Mean IC50 | P. falciparum isolates | 118 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 197.13 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 1.97 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Sterile conical tubes or multi-well plates
Procedure (for a final concentration of 10 µM):
-
Calculate the volume of 10 mM this compound stock solution needed for your final volume of media (e.g., for 10 mL of media, you will need 10 µL of 10 mM this compound).
-
Aliquot the required volume of pre-warmed cell culture media into a sterile tube or the wells of a plate.
-
While gently vortexing or swirling the media, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is at a level that is non-toxic to your specific cell line (typically ≤ 0.5%).
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Visualizations
Caption: The MEP pathway and the inhibitory action of this compound on DXP reductoisomerase (DXR).
Caption: Recommended workflow for preparing and using this compound in experiments.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Synergy of Fosmidomycin, a Novel Antimalarial Drug, with Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on new phosphonic acid antibiotics. I. FR-900098, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of FR900098 and Fosmidomycin: Potency, Mechanism, and Application
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of FR900098 and fosmidomycin, two closely related natural phosphonate antibiotics. Both compounds are potent inhibitors of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, a critical metabolic route for isoprenoid biosynthesis in many pathogens, including the malaria parasite Plasmodium falciparum and various bacteria. As this pathway is absent in humans, its components, particularly the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), are attractive targets for novel anti-infective agents.
Mechanism of Action: Targeting the MEP Pathway
This compound and fosmidomycin exert their antimicrobial effects by specifically inhibiting 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, also known as IspC).[1][2][3] DXR catalyzes the second committed step in the MEP pathway: the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).[3][4] Structurally, this compound is the N-acetyl derivative of fosmidomycin, a minor modification that significantly influences its biological activity.[4] Both compounds are structural analogues of the DXR substrate DXP and act as competitive inhibitors with respect to DXP.[5][6] By blocking this essential step, they prevent the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks for all isoprenoids, which are vital for parasite and bacterial survival.[1][7]
References
- 1. Fosmidomycin, a Novel Chemotherapeutic Agent for Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkoxycarbonyloxyethyl ester prodrugs of this compound with improved in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of Action of N-Acyl and N-Alkoxy Fosmidomycin Analogs: Mono- and Bisubstrate Inhibition of IspC from Plasmodium falciparum, a Causative Agent of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amberlife.in [amberlife.in]
FR900098: A Novel Antimalarial Candidate Against Drug-Resistant Plasmodium falciparum
A Comparative Analysis of Efficacy and Mechanism
The emergence and spread of drug-resistant Plasmodium falciparum, particularly to frontline artemisinin-based combination therapies (ACTs), poses a significant threat to global malaria control efforts. This guide provides a comprehensive comparison of the investigational antimalarial compound FR900098 with existing therapies, focusing on its efficacy against drug-resistant parasite strains. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent inhibitor of the non-mevalonate pathway of isoprenoid biosynthesis in P. falciparum, a metabolic route essential for parasite survival but absent in humans, making it a promising drug target. Existing data demonstrates superior in vitro and in vivo activity of this compound compared to its parent compound, fosmidomycin. While direct comparative data against artemisinin-resistant strains is limited, its unique mechanism of action suggests it could be effective against parasites resistant to current drug classes. This guide synthesizes available preclinical data, compares its efficacy with standard antimalarials, and details relevant experimental methodologies.
Mechanism of Action: Targeting the MEP Pathway
This compound targets 1-deoxy-D-xylulose-5-phosphate (DOXP) reductoisomerase (also known as IspC), the second and committed enzyme in the methylerythritol 4-phosphate (MEP) pathway. This pathway is responsible for the synthesis of isoprenoid precursors, which are vital for various cellular functions in the parasite, including protein prenylation and ubiquinone biosynthesis. As humans utilize the unrelated mevalonate pathway for isoprenoid synthesis, inhibitors of the MEP pathway are expected to have a high degree of selectivity for the parasite.
Comparative In Vitro Efficacy
This compound has demonstrated potent activity against various laboratory-adapted and clinical isolates of P. falciparum. Its efficacy is notably higher than that of fosmidomycin.
| Drug | P. falciparum Strain(s) | Resistance Profile | Geometric Mean IC₅₀ (nM) | Reference |
| This compound | 34 Cameroonian clinical isolates | Not specified | 118 (93.3–149) | [1] |
| Fosmidomycin | 34 Cameroonian clinical isolates | Not specified | 301 (245–370) | [1] |
| This compound | HB3 | Chloroquine-sensitive | ~200 | [2] |
| Fosmidomycin | HB3 | Chloroquine-sensitive | ~400 | [2] |
| This compound | Dd2 | Chloroquine-resistant | ~300 | [2] |
| Fosmidomycin | Dd2 | Chloroquine-resistant | ~600 | [2] |
| Artesunate | Artemisinin-resistant isolates (K13 mutations) | Artemisinin-resistant | 1.4 (±0.7) | [3] |
| Chloroquine | Chloroquine-resistant (Dd2) | Chloroquine-resistant | 100-150 | [4] |
| Mefloquine | Drug-sensitive (NF54) | Drug-sensitive | <10 | |
| Lumefantrine | Drug-sensitive (NF54) | Drug-sensitive | <4 | |
| Piperaquine | All parasite lines | Generally sensitive | 2-10 |
Note: Direct comparative studies of this compound against artemisinin derivatives on well-characterized artemisinin-resistant P. falciparum strains (e.g., those with validated K13 mutations) are not available in the reviewed literature. The data for artesunate is provided as a reference for its potency against resistant strains but was not part of a head-to-head comparison with this compound.
In Vivo Efficacy in Murine Models
Studies in murine models have shown that this compound is effective in reducing parasitemia. Prodrugs of this compound have been developed to improve oral bioavailability and have demonstrated enhanced in vivo activity.[5]
| Drug | Animal Model | Parasite Strain | Efficacy | Reference |
| This compound | Mouse | Plasmodium vinckei | Twice the activity of fosmidomycin | [1] |
| This compound Prodrugs | Mouse | Plasmodium vinckei | Increased oral activity compared to this compound | [5] |
| Chloroquine | Mouse | P. berghei | ED₉₀: 2.5–6.3 mg/kg | |
| Artesunate | Mouse | P. berghei | ED₉₀: 10.2–15.2 mg/kg |
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing
A common method for determining the 50% inhibitory concentration (IC₅₀) of antimalarial compounds is the [³H]-hypoxanthine incorporation assay.
Methodology:
-
P. falciparum-infected erythrocytes are cultured in vitro.
-
The cultured parasites are exposed to a range of concentrations of the test compound in 96-well microtiter plates.
-
After an initial incubation period, [³H]-hypoxanthine is added to the wells.
-
The plates are incubated further to allow for the incorporation of [³H]-hypoxanthine into the parasite's nucleic acids.
-
The cells are then harvested, and the amount of incorporated radioactivity is measured.
-
The IC₅₀ value is calculated as the drug concentration that inhibits parasite growth by 50% compared to drug-free controls.
In Vivo Antimalarial Efficacy Testing (Murine Model)
The 4-day suppressive test in Plasmodium berghei-infected mice is a standard method for evaluating the in vivo efficacy of antimalarial compounds.
Methodology:
-
Mice are inoculated with P. berghei-infected erythrocytes.
-
Treatment with the test compound or a control drug is initiated a few hours after infection and continues for four consecutive days.
-
On the fifth day, thin blood smears are prepared from the tail blood of each mouse.
-
The parasitemia (percentage of infected red blood cells) is determined by microscopic examination of the blood smears.
-
The efficacy of the compound is expressed as the percent reduction in parasitemia compared to the untreated control group.
Conclusion and Future Directions
This compound demonstrates significant promise as an antimalarial candidate due to its potent activity and novel mechanism of action, which is distinct from currently used drugs. Its efficacy against chloroquine-resistant strains is encouraging. However, a critical gap in the current knowledge is the lack of direct comparative studies against artemisinin-resistant P. falciparum strains, which are the most significant current threat.
Future research should prioritize:
-
Head-to-head in vitro and in vivo comparisons of this compound with current first-line ACTs against a panel of well-characterized artemisinin-resistant P. falciparum isolates, including those with known K13 mutations.
-
Combination studies to assess potential synergistic or antagonistic interactions of this compound with existing antimalarial drugs.
-
Further preclinical development , including detailed toxicology and pharmacokinetic studies, to pave the way for potential clinical trials.
Addressing these research questions will be crucial in determining the potential role of this compound in the future arsenal of antimalarial therapies.
References
- 1. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diaryl ester prodrugs of this compound with improved in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Gq Protein Target Engagement in Whole Cells
A Note on FR900098: Initial research indicates a common misconception regarding the cellular target of this compound. This compound is a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. This pathway is essential in pathogens like bacteria and malaria parasites but is absent in humans. Therefore, this compound is not a Gq protein inhibitor. This guide will focus on the established and selective Gq protein inhibitors, YM-254890 and FR900359, to provide relevant and accurate information for researchers in this field.
This guide offers an objective comparison of methodologies to validate the target engagement of Gq protein inhibitors in whole cells, supported by experimental data. It is designed for researchers, scientists, and drug development professionals seeking to confirm the mechanism of action of Gq inhibitors in a cellular context.
Gq Signaling Pathway and Inhibition
G protein-coupled receptors (GPCRs) that couple to the Gq family of G proteins (Gαq, Gα11, Gα14) play a crucial role in cellular signaling. Upon activation by an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gαq subunit. This causes the dissociation of the Gαq-GTP and Gβγ subunits, which then activate downstream effectors. The primary effector for Gαq is phospholipase Cβ (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a variety of cellular responses.
The cyclic depsipeptides YM-254890 and FR900359 are potent and selective inhibitors of the Gq/11 subfamily of G proteins.[1][2] They act as guanine nucleotide dissociation inhibitors (GDIs), binding to a cleft in the Gαq subunit and preventing the release of GDP.[3][4][5] This effectively locks the G protein in its inactive state, blocking its activation by GPCRs.
Caption: Gq signaling pathway and the inhibitory mechanism of YM-254890/FR900359.
Comparative Analysis of Target Engagement Methodologies
Validating that a compound engages the Gq protein in whole cells is crucial. Several assays with distinct principles and readouts are available.
| Assay Type | Principle | Readout | Advantages | Disadvantages | Typical IC50 (YM-254890) |
| Calcium Mobilization Assay | Measures the transient increase in intracellular calcium following Gq activation using a fluorescent dye. | Fluorescence intensity change over time. | High sensitivity, kinetic data, widely available instrumentation. | Prone to artifacts from compounds that interfere with fluorescence or calcium signaling downstream of Gq. Short-lived signal can be challenging for HTS. | ~30 nM[6] |
| IP-One Assay (HTRF) | A competitive immunoassay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. | Homogeneous Time-Resolved Fluorescence (HTRF) signal. | Stable endpoint, suitable for HTS, less prone to artifacts than calcium assays. | Indirect measure of Gq activation, may not capture rapid kinetics. | ~1-100 nM (receptor dependent) |
| BRET-based G protein Activation Assay | Measures the interaction between Gαq and Gβγ subunits or the recruitment of an effector protein upon G protein activation using Bioluminescence Resonance Energy Transfer. | BRET ratio change. | Direct measure of G protein activation, provides kinetic data, can be adapted for different G protein subtypes. | Requires genetic engineering of cells to express tagged proteins, which may alter signaling. | ~10-100 nM |
Experimental Workflow for Target Engagement Validation
A systematic approach is essential for robustly validating the target engagement of a Gq inhibitor.
Caption: A general experimental workflow for validating Gq inhibitor target engagement.
Decision Framework for Assay Selection
Choosing the right assay depends on the experimental goals and available resources.
Caption: A decision-making guide for selecting a Gq target engagement assay.
Detailed Experimental Protocols
Calcium Mobilization Assay
This protocol is a generalized version for a fluorescence-based calcium mobilization assay.
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., HEK293 cells)
-
Black, clear-bottom 96- or 384-well plates
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)
-
Probenecid (if required for the cell line)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Gq inhibitor (e.g., YM-254890) and agonist for the target receptor
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading: Prepare the calcium dye solution according to the manufacturer's instructions, often including probenecid to prevent dye leakage. Remove the culture medium from the cells and add the dye solution. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the Gq inhibitor in assay buffer.
-
Inhibitor Incubation: After dye loading, wash the cells with assay buffer and then add the different concentrations of the Gq inhibitor. Incubate for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for a few seconds. Inject the agonist at a predetermined concentration (e.g., EC80) and continue to record the fluorescence signal over time (typically 60-180 seconds).
-
Data Analysis: The change in fluorescence (peak signal minus baseline) is calculated for each well. Plot the response against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
IP-One HTRF Assay
This protocol is based on the Cisbio IP-One HTRF kit.
Materials:
-
Cells expressing the Gq-coupled receptor of interest
-
White, solid-bottom 384-well plates
-
IP-One HTRF assay kit (containing IP1-d2, anti-IP1-cryptate, and stimulation buffer with LiCl)
-
Gq inhibitor and agonist
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed cells into the microplates and culture until they reach the desired confluency.
-
Compound Addition: Prepare serial dilutions of the Gq inhibitor. Add the inhibitor to the cells and incubate for a specified time.
-
Cell Stimulation: Add the agonist to the wells containing the inhibitor and cells. The stimulation buffer provided in the kit contains LiCl to inhibit the degradation of IP1, allowing it to accumulate. Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells. Incubate for 1 hour at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to Delta F% as per the manufacturer's instructions. Plot the Delta F% against the inhibitor concentration to determine the IC50 value.[7]
BRET-based G Protein Activation Assay
This is a generalized protocol for a NanoBRET-based assay to measure the dissociation of Gαq and Gβγ.
Materials:
-
Cells co-transfected with constructs for Gαq fused to a NanoLuc luciferase and Gβγ subunits fused to a fluorescent acceptor (e.g., Venus).
-
White, solid-bottom 96- or 384-well plates.
-
NanoBRET substrate (e.g., furimazine).
-
Assay buffer (e.g., Opti-MEM).
-
Gq inhibitor and agonist.
-
Luminescence plate reader capable of measuring dual-filtered luminescence.
Procedure:
-
Transfection and Plating: Co-transfect cells with the Gαq-NanoLuc and Gβγ-Venus constructs. Seed the transfected cells into microplates and allow them to adhere and express the proteins (typically 24-48 hours).
-
Compound Incubation: Replace the culture medium with assay buffer containing the Gq inhibitor at various concentrations. Incubate for the desired period.
-
Substrate and Agonist Addition: Add the NanoBRET substrate to all wells. Immediately after, add the agonist.
-
Measurement: Read the luminescence at two wavelengths (one for the donor and one for the acceptor) over time.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. A decrease in the BRET ratio upon agonist stimulation indicates G protein activation (dissociation of Gαq and Gβγ). Plot the change in BRET ratio against the inhibitor concentration to determine the IC50 value.[8][9]
References
- 1. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890-Fit for Translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 8. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescence Resonance Energy Transfer (BRET) Assay to Measure Gq Recruitment to the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergy of FR900098 in Combination with Other Antimalarials: A Comparative Guide
Executive Summary: FR900098, a potent inhibitor of the non-mevalonate pathway of isoprenoid biosynthesis in Plasmodium falciparum, represents a promising next-generation antimalarial. While preclinical data robustly supports its enhanced efficacy over its parent compound, fosmidomycin, a critical gap exists in the current literature regarding its synergistic potential in combination therapies. To date, no published studies provide quantitative synergy data, such as Fractional Inhibitory Concentration (FIC) indices or isobologram analyses, specifically for this compound. However, extensive research on fosmidomycin has demonstrated significant synergy with the antibiotic clindamycin. This guide leverages the available data on fosmidomycin as a surrogate to evaluate the prospective synergistic interactions of this compound, details the experimental protocols for assessing such synergies, and outlines the underlying mechanisms of action.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents and therapeutic strategies. Combination therapy is the cornerstone of modern malaria treatment, aiming to enhance efficacy, shorten treatment duration, and delay the development of resistance. This compound, an investigational antimalarial, is a derivative of fosmidomycin with approximately twice the in vitro and in vivo potency.[1][2] Both compounds target the 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (IspC), a key enzyme in the parasite's non-mevalonate pathway for isoprenoid synthesis, which is absent in humans.[1][2] Monotherapy with fosmidomycin has been associated with a high rate of recrudescence, underscoring the need for effective partner drugs.[1][2] This guide provides a comparative overview of the potential synergy of this compound with other antimalarials, based on data from its parent compound, fosmidomycin.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its antimalarial effect by inhibiting DOXP reductoisomerase (IspC), thereby blocking the synthesis of essential isoprenoids in the parasite's apicoplast. Isoprenoids are vital for various cellular processes, including protein prenylation and ubiquinone biosynthesis. The synergy of this compound with other antimalarials is predicated on the simultaneous targeting of distinct metabolic pathways within the parasite.
-
Clindamycin: This antibiotic inhibits protein synthesis in the apicoplast by targeting the 50S ribosomal subunit.[3] The dual blockade of isoprenoid synthesis by this compound and protein synthesis by clindamycin within the same organelle is the likely basis for their synergistic interaction.
-
Artemisinin Derivatives: These drugs are activated by heme within the parasite, generating reactive oxygen species that cause widespread damage to parasite proteins and lipids.[1][4][5]
-
Chloroquine: This agent is thought to interfere with the detoxification of heme in the parasite's digestive vacuole, leading to a toxic buildup of free heme.[6][7]
Synergy Evaluation of this compound and Other Antimalarials
While direct quantitative data for this compound combinations are not available, studies on fosmidomycin provide strong evidence for synergistic interactions, particularly with clindamycin. In vitro experiments combining fosmidomycin with other commonly used antimalarials have shown indifferent effects.[2]
Quantitative Data for Fosmidomycin Combinations
The interaction between two drugs can be quantified using the Fractional Inhibitory Concentration (FIC) index. The sum of the FICs (ΣFIC) indicates the nature of the interaction:
-
Synergy: ΣFIC ≤ 0.5
-
Additive: 0.5 < ΣFIC ≤ 1.0
-
Indifferent: 1.0 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
The following table summarizes the in vitro interaction data for fosmidomycin with various antimalarials against P. falciparum.
| Drug Combination | P. falciparum Strain(s) | Interaction | ΣFIC (approx.) | Reference |
| Fosmidomycin + Clindamycin | Multiple | Synergy | < 0.5 | [2] |
| Fosmidomycin + Lincomycin | Multiple | Synergy | < 0.5 | [2] |
| Fosmidomycin + Chloroquine | Multiple | Indifferent | 1.04 - 1.46 | [2] |
| Fosmidomycin + Quinine | Multiple | Indifferent | 1.04 - 1.46 | [2] |
| Fosmidomycin + Mefloquine | Multiple | Indifferent | 1.04 - 1.46 | [2] |
| Fosmidomycin + Artemisinin | Multiple | Indifferent | 1.04 - 1.46 | [2] |
| Fosmidomycin + Atovaquone | Multiple | Indifferent | 1.04 - 1.46 | [2] |
| Fosmidomycin + Proguanil | Multiple | Indifferent | 1.04 - 1.46 | [2] |
Note: Given that this compound is a more potent derivative of fosmidomycin acting on the same target, it is highly probable that it would also exhibit strong synergy with clindamycin. However, experimental verification is required.
Experimental Protocols
The assessment of drug synergy in vitro typically involves the use of a checkerboard assay or a fixed-ratio isobologram method.
In Vitro Synergy Testing: Fixed-Ratio Isobologram Method
This method is widely used to assess the interaction between two antimicrobial agents.
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes using standard in vitro culture techniques.
-
Determination of IC50: The 50% inhibitory concentration (IC50) of each drug alone is determined using a dose-response assay. Parasite growth inhibition is often measured using a SYBR Green I-based fluorescence assay, which quantifies parasite DNA.
-
Fixed-Ratio Combinations: The two drugs are combined in fixed ratios based on their individual IC50 values (e.g., 4:1, 1:1, 1:4 of their IC50s).
-
Drug Exposure: Synchronized parasite cultures (typically at the ring stage) are exposed to serial dilutions of the single drugs and the fixed-ratio combinations in 96-well plates.
-
Incubation: The plates are incubated for a full parasite life cycle (e.g., 48-72 hours).
-
Data Analysis:
-
The IC50 for each fixed-ratio combination is determined.
-
The Fractional Inhibitory Concentration (FIC) for each drug in the combination is calculated as: FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
The sum of the FICs (ΣFIC) is calculated for each ratio: ΣFIC = FIC of Drug A + FIC of Drug B.
-
An isobologram is constructed by plotting the FIC of Drug A against the FIC of Drug B. A concave curve indicates synergy, a straight line indicates an additive effect, and a convex curve indicates antagonism.
-
Conclusion and Future Directions
This compound is a highly promising antimalarial candidate due to its potent activity against the non-mevalonate pathway in P. falciparum. While direct experimental evidence for its synergy with other antimalarials is currently lacking, the well-documented synergistic relationship between its parent compound, fosmidomycin, and clindamycin provides a strong rationale for pursuing a this compound-clindamycin combination. The observed indifferent interactions of fosmidomycin with artemisinin and other common antimalarials suggest that not all combinations will be beneficial, highlighting the importance of empirical testing.
For the continued development of this compound as a viable component of a next-generation antimalarial therapy, the following research is critical:
-
In Vitro Synergy Studies: Quantitative assessment of the interaction of this compound with a panel of existing and novel antimalarials, including clindamycin, artemisinin derivatives, and chloroquine, using the standardized protocols outlined in this guide.
-
In Vivo Combination Studies: Evaluation of the efficacy and safety of promising this compound combinations in animal models of malaria.
-
Mechanism of Synergy Investigation: Elucidation of the precise molecular basis for any observed synergistic interactions to inform the rational design of future combination therapies.
Addressing these research priorities will be essential to fully characterize the therapeutic potential of this compound and to develop effective and durable combination treatments to combat the global threat of malaria.
References
- 1. In Vitro and In Vivo Synergy of Fosmidomycin, a Novel Antimalarial Drug, with Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro and in vivo synergy of fosmidomycin, a novel antimalarial drug, with clindamycin PMID: 12183243 | MCE [medchemexpress.cn]
- 7. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FR900098 and its Synthetic Analogs for Anti-Malarial and Antibacterial Drug Development
For Researchers, Scientists, and Drug Development Professionals
FR900098, a natural phosphonic acid antibiotic, has garnered significant attention as a potent inhibitor of the 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR), a crucial enzyme in the non-mevalonate pathway of isoprenoid biosynthesis.[1] This pathway is essential for the survival of many pathogens, including the malaria parasite Plasmodium falciparum and various bacteria, but is absent in humans, making DXR an attractive target for novel antimicrobial agents. This guide provides a comprehensive head-to-head comparison of this compound and its synthetic analogs, supported by experimental data to aid researchers in the development of next-generation therapeutics.
Mechanism of Action: Targeting the Non-Mevalonate Pathway
This compound and its analogs function by inhibiting DXR, the enzyme responsible for the conversion of DOXP to 2-C-methyl-D-erythritol 4-phosphate (MEP) in the non-mevalonate pathway. This inhibition effectively halts the production of essential isoprenoids, leading to parasite and bacterial death.
The inhibitory mechanism can vary among different classes of this compound analogs. N-acyl derivatives of fosmidomycin, a closely related compound, act as competitive inhibitors with respect to the DXP substrate and uncompetitive inhibitors with respect to the NADPH cofactor. In contrast, N-alkoxy analogs exhibit a competitive mode of inhibition for both DXP and NADPH. This dual-competitive action suggests that N-alkoxy analogs may bind to both the DXP and NADPH binding sites of the DXR enzyme, potentially leading to enhanced potency.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound and a selection of its synthetic analogs. The data highlights the ongoing efforts to improve potency, selectivity, and pharmacokinetic profiles.
Table 1: In Vitro Activity - DXR Inhibition (IC50 Values)
| Compound | Target Organism/Enzyme | IC50 (nM) | Reference |
| This compound | P. falciparum DXR | 18 | [2] |
| Fosmidomycin | P. falciparum DXR | 32 | [2] |
| This compound | F. tularensis LVS DXR | 230 | [3] |
| Fosmidomycin | F. tularensis LVS DXR | 247 | [3] |
| This compound Analog (Compound 1) | F. novicida | MIC: 202 µM | [3] |
| This compound Analog (Compound 2) | F. novicida | MIC: 1.1 mM | [3] |
| Alpha-halogenated analogs | P. falciparum | Higher potency than this compound | |
| N-propionyl derivative (FR-900098P) | P. falciparum DXR | More potent than this compound |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Table 2: In Vivo Efficacy of this compound Prodrugs in a Murine Malaria Model (Plasmodium vinckei)
| Compound | Administration Route | Efficacy | Reference |
| This compound | Oral | Baseline | [1] |
| Alkoxycarbonyloxyethyl ester prodrugs | Oral | Increased activity vs. This compound | [1] |
| Diaryl ester prodrugs | Oral | Efficacy comparable to i.p. This compound | [4] |
Experimental Protocols
DXR Inhibition Assay
A common method to determine the inhibitory activity of compounds against DXR is a spectrophotometric assay that monitors the oxidation of NADPH.
Principle: The DXR-catalyzed conversion of DXP to MEP is dependent on the cofactor NADPH. The rate of NADPH oxidation to NADP+ can be measured by the decrease in absorbance at 340 nm.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a suitable buffer (e.g., HEPES or Tris-HCl), MgCl₂, and NADPH.
-
Enzyme and Inhibitor Incubation: Purified recombinant DXR enzyme and the test compound (at various concentrations) are added to the reaction mixture and pre-incubated.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, DXP.
-
Data Acquisition: The decrease in absorbance at 340 nm is monitored over time using a microplate reader.
-
Data Analysis: The initial reaction velocities are calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
In Vivo Antimalarial Activity in a Murine Model
The efficacy of this compound and its analogs is often evaluated in a murine malaria model, typically using Plasmodium vinckei or Plasmodium berghei.
General Protocol (4-Day Suppressive Test):
-
Infection: Mice are infected intraperitoneally with parasitized red blood cells.
-
Treatment: The test compounds are administered to the mice, usually orally or intraperitoneally, for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of the mice, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.
-
Data Analysis: The average parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of parasite growth inhibition. The ED₅₀ value (the dose required to suppress parasitemia by 50%) can then be determined.[6]
Synthetic Analogs: Strategies for Improved Performance
The development of synthetic analogs of this compound has primarily focused on addressing its limitations, such as poor oral bioavailability and limited cell permeability. Key strategies include:
-
Prodrugs: Masking the polar phosphonate group with lipophilic moieties, such as alkoxycarbonyloxyethyl or diaryl esters, has been shown to improve oral absorption and in vivo efficacy.[1][4] These prodrugs are designed to be cleaved in vivo to release the active this compound.
-
Alpha-Halogenation: Introduction of halogen atoms at the alpha-position of the phosphonate has resulted in analogs with increased in vitro and/or in vivo potency.
-
N-Acyl and N-Alkoxy Modifications: Altering the N-acetyl group has led to the discovery of analogs with different inhibitory mechanisms and, in some cases, improved activity. The N-propionyl derivative, FR-900098P, has demonstrated enhanced inhibition of P. falciparum DXR.
-
Lipophilic Analogs: Increasing the overall lipophilicity of the molecule aims to improve penetration across the complex cell walls of certain bacteria, such as Mycobacterium tuberculosis.
Conclusion and Future Directions
This compound remains a promising lead compound for the development of novel antimalarial and antibacterial drugs. The exploration of its synthetic analogs has yielded valuable insights into the structure-activity relationships of DXR inhibitors. Prodrug strategies have successfully improved the in vivo efficacy of this compound by enhancing its oral bioavailability. Furthermore, modifications to the core structure have led to analogs with increased potency against the target enzyme.
Future research should focus on a more comprehensive characterization of the pharmacokinetic and pharmacodynamic properties of the most promising analogs. Detailed studies on their metabolic stability, tissue distribution, and potential for toxicity will be crucial for their advancement into clinical development. The continued application of rational drug design, guided by structural biology and computational modeling, will undoubtedly pave the way for the discovery of next-generation DXR inhibitors with superior therapeutic profiles.
References
- 1. Alkoxycarbonyloxyethyl ester prodrugs of this compound with improved in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DXR in the MEP pathway with lipophilic N -alkoxyaryl this compound analogs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00642E [pubs.rsc.org]
- 3. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy | PLOS One [journals.plos.org]
- 4. Diaryl ester prodrugs of this compound with improved in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase by Lipophilic Phosphonates: SAR, QSAR and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Synergy of Fosmidomycin, a Novel Antimalarial Drug, with Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between FR900098 and Other DXR Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents with robust efficacy. The 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) enzyme, a key component of the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis, represents a promising target for such agents. This pathway is essential for many pathogens, including Plasmodium falciparum and Mycobacterium tuberculosis, but is absent in humans, offering a selective therapeutic window. FR900098, a natural phosphonic acid antibiotic, is a potent inhibitor of DXR. This guide provides a comparative analysis of cross-resistance between this compound and other DXR inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Potency and Resistance
The inhibitory activity of this compound and its primary comparator, fosmidomycin, has been evaluated against both the purified DXR enzyme and whole-cell cultures of various pathogens. Furthermore, the impact of specific mutations in the dxr gene on inhibitor potency provides critical insights into cross-resistance mechanisms.
| Inhibitor | Organism/Enzyme | Strain/Condition | IC50 / EC50 (nM) | Fold Resistance | Reference |
| This compound | P. falciparum | Clinical Isolates | 118 | - | [1] |
| Fosmidomycin | P. falciparum | Clinical Isolates | 301 | - | [1] |
| This compound | P. falciparum DXR | Recombinant Enzyme | 18 | - | [1] |
| Fosmidomycin | P. falciparum DXR | Recombinant Enzyme | 32 | - | [1] |
| This compound | A. baumannii IspC | Recombinant Enzyme | 24 | - | |
| Fosmidomycin | A. baumannii IspC | Recombinant Enzyme | 47 | - | |
| This compound | K. pneumoniae IspC | Recombinant Enzyme | 23 | - | |
| Fosmidomycin | K. pneumoniae IspC | Recombinant Enzyme | 20 | - | |
| This compound Prodrug | E. coli | Wild-Type | ~9,600 | - | [2] |
| This compound Prodrug | E. coli | DXR-S222T | 67,000 | ~7 | [2][3] |
| Fosmidomycin | E. coli | Wild-Type | 930 | - | [2] |
| Fosmidomycin | E. coli | DXR-S222T | >4,100 | >4.4 | [2] |
| Fosmidomycin | E. coli DXR | Wild-Type Enzyme | 34 | - | [2] |
| Fosmidomycin | E. coli DXR | DXR-S222T Enzyme | 1,100 | ~32 | [2] |
Key Observations:
-
This compound consistently demonstrates more potent activity against P. falciparum and its recombinant DXR enzyme compared to fosmidomycin.[1]
-
A single point mutation in the E. coli dxr gene (S222T) confers significant resistance to both fosmidomycin and a prodrug of this compound, indicating a clear mechanism of cross-resistance at the target level.[2][4] The expression of this resistant allele can increase bacterial resistance to fosmidomycin and its analogs by as much as 10-fold.[4]
-
Studies on this compound analogs have shown that they exhibit cross-resistance in a fosmidomycin-resistant P. falciparum strain harboring a mutation in the had1 gene.[5][6] This suggests that mechanisms beyond direct target mutation can also lead to cross-resistance.
-
The development of lipophilic prodrugs of this compound is a strategy to overcome resistance mechanisms related to poor cellular uptake, such as mutations in the glycerol-3-phosphate transporter (GlpT).[7]
Signaling Pathways and Experimental Workflows
To understand the context of DXR inhibition and the methodologies used to study cross-resistance, the following diagrams illustrate the MEP pathway and a typical experimental workflow.
Caption: The Methylerythritol Phosphate (MEP) Pathway and the inhibitory action of this compound and Fosmidomycin on the DXR enzyme.
Caption: Experimental workflow for generating resistant mutants and evaluating cross-resistance to DXR inhibitors.
Experimental Protocols
The following are summarized methodologies for key experiments in cross-resistance studies of DXR inhibitors.
Generation of DXR Mutant Strains
This protocol describes a method for generating DXR mutants with potential resistance to inhibitors, adapted from studies on E. coli.[8]
-
Mutagenesis of the dxr Gene: The dxr gene is amplified using error-prone PCR to introduce random mutations. This can be achieved by using a polymerase with a higher error rate or by adjusting PCR conditions (e.g., unbalanced dNTP concentrations, addition of MnCl₂).
-
Library Creation: The mutated dxr gene library is cloned into an expression vector.
-
Transformation: The vector library is transformed into a suitable E. coli strain.
-
Selection of Resistant Mutants: The transformed cells are plated on a medium containing a lethal concentration of a DXR inhibitor, such as fosmidomycin. Only cells expressing a resistant DXR variant will survive and form colonies.
-
Isolation and Verification: Resistant colonies are isolated, and the plasmid DNA is extracted. The dxr gene is sequenced to identify the mutation(s) responsible for resistance.
-
Allelic Replacement (Optional but Recommended): To confirm that the mutation in the genomic copy of dxr is sufficient for resistance, the wild-type dxr gene in the bacterial chromosome can be replaced with the mutated version through homologous recombination.[8]
Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme or the growth of a pathogen by 50%.
A. Enzymatic Assay (In Vitro): [2]
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, NaCl, MgCl₂, and BSA. To this, the purified recombinant DXR enzyme (wild-type or mutant), NADPH, and varying concentrations of the inhibitor (e.g., this compound) are added.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, 1-deoxy-D-xylulose-5-phosphate (DOXP).
-
Monitoring Enzyme Activity: The activity of DXR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
IC50 Calculation: The initial reaction rates at different inhibitor concentrations are plotted, and the IC50 value is determined by fitting the data to a dose-response curve.
B. Whole-Cell Assay (In Vivo):
-
Cell Culture: The pathogen (e.g., bacteria or P. falciparum) is cultured under appropriate conditions.
-
Inhibitor Treatment: The cultured cells are exposed to a serial dilution of the DXR inhibitor in a 96-well plate format.
-
Incubation: The plates are incubated for a defined period to allow for the inhibitor to take effect.
-
Assessment of Cell Viability/Growth:
-
For Bacteria: Cell growth can be measured by monitoring the optical density at 600 nm (OD600).
-
For P. falciparum: Parasite growth can be assessed using various methods, such as the SYBR Green I-based fluorescence assay, which measures DNA content, or by microscopic counting of parasitemia.
-
-
IC50/EC50 Calculation: The percentage of growth inhibition is plotted against the inhibitor concentration, and the IC50 or EC50 (half-maximal effective concentration) is calculated using non-linear regression analysis.
Conclusion
The available data clearly indicate the potential for cross-resistance between this compound and other DXR inhibitors, most notably fosmidomycin. This cross-resistance is primarily driven by mutations in the target enzyme, DXR, which reduce the binding affinity of these inhibitors. Understanding the specific mutations that confer resistance is crucial for the design of next-generation DXR inhibitors that can overcome these resistance mechanisms. The development of compounds with different binding modes or those that can bypass common resistance pathways, such as impaired uptake, will be critical in the ongoing effort to combat drug-resistant pathogens. The experimental protocols outlined in this guide provide a framework for the continued evaluation of novel DXR inhibitors and the characterization of resistance profiles.
References
- 1. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to the Antimicrobial Agent Fosmidomycin and an this compound Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to the antimicrobial agent fosmidomycin and an this compound prodrug through mutations in the deoxyxylulose phosphate reductoisomerase gene (dxr) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of DXR in the MEP pathway with lipophilic N -alkoxyaryl this compound analogs - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00642E [pubs.rsc.org]
- 6. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipophilic Prodrugs of this compound Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
A Comparative Analysis of the Therapeutic Index of FR900098 and Other Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of FR900098, a promising antimalarial candidate, with established antimalarial drugs. The data presented is compiled from preclinical studies to offer an objective assessment of the relative safety and efficacy of these compounds. Detailed experimental protocols for key toxicological and efficacy assays are also provided to support further research and development efforts.
Executive Summary
This compound, an inhibitor of the non-mevalonate pathway of isoprenoid biosynthesis, demonstrates a promising safety profile with a high therapeutic index in preclinical models. Compared to conventional antimalarials such as chloroquine and mefloquine, which are known for their narrow therapeutic windows and potential for toxicity, this compound exhibits a significantly larger margin of safety. This guide presents a quantitative comparison of the therapeutic indices, details the underlying mechanisms of action, and provides standardized protocols for the evaluation of novel antimalarial candidates.
Data Presentation: Therapeutic Index Comparison
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. The following tables summarize the available preclinical data for this compound and other widely used antimalarials in rodent models.
| Drug | Animal Model | Toxic Dose (TD) | Effective Dose (ED) | Therapeutic Index (TI = TD/ED) | Citation(s) |
| This compound | Rat (oral) | LD50 > 3000 mg/kg | - | - | [1] |
| Rat (i.v.) | LD50 > 400 mg/kg | - | - | [1] | |
| Mouse (oral) | - | ED50 ~30 mg/kg (in vivo, P. vinckei) | - | [2] | |
| Artesunate | Rat (i.v.) | LD50 = 488 mg/kg (infected) | SD50 = 7.4 mg/kg | ~66 | [2][3] |
| Rat (i.v.) | MTD = 240 mg/kg | Minimum Suppressive Dose = 2.3 mg/kg | 104 | [3] | |
| Chloroquine | Rat (oral) | LD50 = 50 mg/kg | ED50 = 5 mg/kg (in vivo, P. berghei) | 10 | [4] |
| Mefloquine | Rat (oral) | LD01 = 187 mg/kg | Prophylactic Dose Equivalent = 45 mg/kg | ~4 | [5][6] |
| Rat (i.p.) | LD50 = 130 mg/kg | - | - | [7] | |
| Atovaquone-Proguanil | - | - | - | Generally well-tolerated with a good safety profile | [8] |
Note: Direct comparison of TI values should be made with caution due to variations in experimental models, endpoints (LD50 vs. MTD; ED50 vs. minimum suppressive dose), and routes of administration.
Mechanism of Action Signaling Pathways
The following diagrams illustrate the distinct mechanisms of action of this compound and the comparator antimalarial drugs.
This compound inhibits DXP Reductoisomerase in the non-mevalonate pathway.
Diverse mechanisms of action of common antimalarial drugs.
Experimental Protocols
Detailed methodologies for key toxicological and efficacy assays are provided below.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test is used to identify substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes.
Workflow for the in vivo micronucleus test.
Protocol:
-
Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., NMRI mice) are selected and acclimatized to laboratory conditions for at least five days.[9]
-
Dose Groups: At least three dose levels of the test substance, a negative (vehicle) control, and a positive control (e.g., cyclophosphamide) are used.[9]
-
Administration: The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection. A single treatment or two treatments at a 24-hour interval may be used.[10]
-
Bone Marrow Sampling: At appropriate intervals after the last administration (typically 24 and 48 hours), animals are humanely euthanized, and bone marrow is extracted from the femurs.[9]
-
Slide Preparation: Bone marrow smears are prepared on glass slides, air-dried, and stained with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the visualization of micronuclei (e.g., Giemsa).[9]
-
Scoring: At least 4000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.[11]
-
Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the negative control group using appropriate statistical methods. A substance is considered positive if it induces a statistically significant, dose-dependent increase in micronucleated PCEs.[9]
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro assay is used to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
Workflow for the bacterial reverse mutation (Ames) test.
Protocol:
-
Bacterial Strains: A set of bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) with different known mutations in the histidine or tryptophan operon are used.[12][13]
-
Metabolic Activation: The test is performed both in the presence and absence of an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats induced with Aroclor 1254, to mimic mammalian metabolism.[13]
-
Exposure: The tester strains are exposed to various concentrations of the test substance in a liquid suspension.[14]
-
Plating: The bacteria are then plated on a minimal agar medium lacking the specific amino acid required by the tester strain (e.g., histidine for S. typhimurium).[12]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[15]
-
Scoring: Only bacteria that have undergone a reverse mutation will be able to grow and form visible colonies. The number of revertant colonies per plate is counted.[16]
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies, typically at least a two- to three-fold increase over the background (negative control) rate.[16]
Conclusion
The preclinical data strongly suggest that this compound possesses a favorable therapeutic index compared to several standard antimalarial drugs. Its unique mechanism of action, targeting a pathway absent in humans, coupled with low observed toxicity in animal models, positions it as a promising candidate for further development. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate ongoing research and a standardized approach to the evaluation of new antimalarial therapies.
References
- 1. Artesunate - Wikipedia [en.wikipedia.org]
- 2. Toxicity evaluation of artesunate and artelinate in Plasmodium berghei-infected and uninfected rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. Mefloquine Induces Dose-Related Neurological Effects in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mefloquine induces dose-related neurological effects in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Atovaquone/Proguanil : A New Drug Combination to Combat Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nucro-technics.com [nucro-technics.com]
- 10. oecd.org [oecd.org]
- 11. litronlabs.com [litronlabs.com]
- 12. nib.si [nib.si]
- 13. nucro-technics.com [nucro-technics.com]
- 14. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. enamine.net [enamine.net]
- 16. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
Safety Operating Guide
Proper Disposal of FR900098: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for the Investigational Antimalarial Compound FR900098
For researchers, scientists, and drug development professionals handling the investigational antimalarial compound this compound, adherence to proper disposal procedures is critical for maintaining laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety protocols.
Chemical and Physical Properties
This compound, a phosphonoacetic acid derivative, is an inhibitor of the 1-deoxy-d-xylulose-5-phosphate (DXP) reductoisomerase, a key enzyme in the non-mevalonate isoprenoid biosynthesis pathway.[1][2][3] Understanding its chemical and physical properties is fundamental to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C5H12NO5P | PubChem[4] |
| Molecular Weight | 197.13 g/mol | PubChem[4] |
| CAS Number | 66508-32-5 | PubChem[4] |
| Synonyms | 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid, Antibiotic FR-900098 | PubChem[4] |
Toxicity and Safety Information
Studies have shown that this compound exhibits no evidence of acute toxicity or genotoxicity.[1][3] In rats, the LD50 value was greater than 3000 mg/kg for oral administration and greater than 400 mg/kg for intravenous administration.[1] No mutagenic potential was detected in the Ames test.[1] Despite its low toxicity, it is crucial to handle this compound with the standard care afforded to all laboratory chemicals.
Step-by-Step Disposal Procedures
The proper disposal of this compound depends on its form (e.g., pure compound, in solution, or contaminated with biological materials). The following procedures provide a general guideline. Always consult your institution's specific waste disposal protocols and local regulations.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Disposal of Pure this compound (Uncontaminated)
-
Small Quantities: For small amounts of pure this compound, treat it as chemical waste.
-
Packaging: Place the compound in a clearly labeled, sealed, and leak-proof container. The label should include the chemical name ("this compound" and its full chemical name), concentration (if in solution), and any known hazards.
-
Waste Stream: Dispose of the container in the designated chemical waste stream for non-hazardous or acidic organic compounds, as per your institution's guidelines.
Disposal of this compound Solutions
-
Aqueous Solutions: Given that this compound is a phosphonic acid, aqueous solutions will be acidic.
-
Neutralization: For dilute aqueous solutions, neutralization with a suitable base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to a pH between 6 and 8 may be an option, followed by copious flushing with water down the drain. However, this should only be done if permitted by your local regulations and institutional policies.
-
Chemical Waste: For concentrated solutions or if drain disposal is not permitted, collect the solution in a labeled, sealed, and appropriate chemical waste container for disposal through your institution's hazardous waste program.
Disposal of this compound Contaminated Materials
Materials such as pipette tips, gloves, and culture plates that have come into contact with this compound should be disposed of based on the nature of the contamination.
-
Chemically Contaminated (Non-Biohazardous): These materials should be collected in a designated solid chemical waste container.
-
Biohazardous Contamination: If the materials are also contaminated with biological agents (e.g., bacteria, cell cultures), they must be treated as biohazardous waste.
-
Decontamination: Decontaminate the materials first, typically by autoclaving.[5]
-
Packaging: After decontamination, place the materials in a designated biohazardous waste container.[5] The container should be clearly marked with the biohazard symbol.
-
Final Disposal: Follow your institution's procedures for the final disposal of treated biohazardous waste.[5]
-
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not widely published, the general principles of chemical and biological waste management apply. The key is to assess the nature and level of contamination and select the appropriate disposal pathway in accordance with institutional and regulatory guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FR 900098 | C5H12NO5P | CID 162204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs.unl.edu [ehs.unl.edu]
Essential Safety and Operational Guide for Handling FR900098
Disclaimer: This document provides essential safety and logistical information for handling FR900098. The following guidance is based on available research and general best practices for handling potent active pharmaceutical ingredients (APIs). A compound-specific risk assessment should be conducted before any handling occurs.
This compound is an investigational antimalarial compound that functions as an inhibitor of 1-deoxy-d-xylulose-5-phosphate (DXP) reductoisomerase, a key enzyme in the non-mevalonate isoprenoid biosynthesis pathway.[1][2][3] While preclinical studies have indicated a lack of acute toxicity and genotoxicity, it is imperative to handle this potent pharmacological agent with appropriate safety measures to minimize exposure.[1][2][4]
Risk Assessment and Handling Precautions
A thorough risk assessment is the foundation for safely handling any potent compound.[5] The level of containment and personal protective equipment (PPE) should be determined by the nature of the procedure, the quantity of this compound being handled, and the potential for aerosol generation.
Key Principles for Safe Handling:
-
Minimize Exposure: The primary goal is to limit direct contact and the generation of airborne particles.[6]
-
Engineering Controls: Whenever possible, manipulations of solid this compound should be performed in a certified chemical fume hood, biological safety cabinet, or glove box to control airborne particles.[6][7] For larger scale operations, closed systems and isolation technology are recommended.[8]
-
Designated Area: All work with this compound should be conducted in a designated area with restricted access.
-
Decontamination: All surfaces and equipment must be thoroughly decontaminated after use with a suitable cleaning agent.[9]
-
Waste Disposal: All waste materials, including contaminated PPE, must be disposed of as hazardous waste in clearly labeled, sealed containers.[9]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Disposable Respirator (e.g., N95) | Recommended for procedures with a low risk of aerosol generation, such as weighing small quantities in a ventilated enclosure. A proper fit test should be conducted. |
| Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a higher potential for aerosolization, such as large-scale weighing or solution preparation outside of a primary engineering control. Full-facepieces can offer a high level of protection.[9] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[9] |
| Body Protection | Lab Coat | A dedicated lab coat should be worn over personal clothing. For procedures with a higher risk of contamination, disposable coveralls made from materials like Tyvek are recommended.[9] |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection against splashes.[9] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the tracking of contaminants.[9] |
Experimental Protocols: Safe Handling Workflow
A systematic approach is crucial for safely handling potent compounds. The following workflow outlines the key phases of handling this compound.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to post-handling procedures.
Step-by-Step Guidance:
-
Preparation:
-
Handling:
-
Don all required PPE in the correct order in a clean area before entering the handling zone.[9]
-
Perform all manipulations of this compound within a primary engineering control (e.g., fume hood).
-
When preparing solutions, add the solvent to the solid to minimize dust generation.[9] Keep containers covered as much as possible.
-
After the procedure is complete, decontaminate all surfaces and equipment.[9]
-
-
Post-Handling:
-
Segregate and dispose of all contaminated materials in the appropriate hazardous waste containers.
-
Remove PPE in the designated doffing area, being careful to avoid self-contamination.[9]
-
Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[9]
-
Maintain accurate records of all disposed hazardous waste in accordance with regulatory requirements.[9]
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a spill of this compound.
Spill Cleanup Protocol:
-
Immediately alert others in the vicinity.[9]
-
If the spill is large or generates significant aerosols, evacuate the immediate area.
-
Before re-entering, don the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill by working from the outside in to prevent it from spreading.[9]
-
Use a chemical spill kit to absorb and neutralize the material.
-
All materials used for spill cleanup must be placed in a sealed container and disposed of as hazardous waste.[9]
-
Thoroughly decontaminate the area and any affected equipment.
References
- 1. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FR-900098, an antimalarial development candidate that inhibits the non-mevalonate isoprenoid biosynthesis pathway, shows no evidence of acute toxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the Late Biosynthetic Steps of Antimalarial Compound FR-900098 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. content.siegfried.ch [content.siegfried.ch]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. pharm-int.com [pharm-int.com]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
